Technical Documentation Center

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
  • CAS: 893778-49-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Foreword: Charting Unexplored Territory In the landscape of drug discovery and materials science, specific molecular entities often emerge as points of significant interest, yet remain largely uncharacterized. Methyl 2-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and materials science, specific molecular entities often emerge as points of significant interest, yet remain largely uncharacterized. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is one such compound. While its constituent parts—a salicylic acid ester, a sulfonamide, and a pyrrolidine ring—are common pharmacophores, a comprehensive physicochemical profile of this specific molecule is not publicly documented. This guide, therefore, serves a dual purpose: it is both a predictive analysis based on established chemical principles and a practical methodological blueprint for researchers. We will proceed by inferring properties from analogous structures and detailing the rigorous experimental protocols required to establish an empirical, validated profile. This document is designed for the research scientist and drug development professional, providing not just a summary of what might be, but a clear path to determining what is.

Molecular Identity and Structural Analysis

The foundational step in any physicochemical assessment is a thorough understanding of the molecule's structure. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate comprises a central benzene ring with three key functional groups that dictate its chemical behavior.

  • Methyl Salicylate Core: The methyl ester of 2-hydroxybenzoic acid provides a site for hydrogen bonding (the phenolic hydroxyl), a hydrogen bond acceptor (the ester carbonyl), and a lipophilic methyl group. This core is known for its relatively rigid, planar structure.

  • Pyrrolidine Sulfonamide Group: The SO2N linkage introduces a strong electron-withdrawing group attached to the aromatic ring. The pyrrolidine ring, a saturated heterocycle, adds a non-planar, flexible, and basic nitrogen center, which can significantly influence solubility and receptor interactions.

  • Intramolecular Interactions: A key predicted feature is the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl group (at C2) and the ester's carbonyl oxygen. This interaction can increase lipophilicity and mask the acidity of the phenol.

Table 1: Predicted Molecular Identifiers and Properties

Identifier/PropertyPredicted Value/NotationBasis for Prediction
Molecular Formula C₁₂H₁₅NO₅SDerived from structural components.
Molecular Weight 285.32 g/mol Sum of atomic weights.
CAS Number Not AssignedA comprehensive search of chemical databases yielded no specific CAS registry number for this exact ester.
InChIKey Not GeneratedDependent on database registration.
SMILES COC(=O)c1cc(ccc1O)S(=O)(=O)N2CCCC2Standard representation of the predicted chemical structure.
Predicted LogP (XLogP3) ~1.5 - 2.5Based on the presence of both lipophilic (aromatic ring, methyl ester, pyrrolidine) and hydrophilic (sulfonamide, hydroxyl) moieties. The value for the related 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid provides a useful reference point.[1]
Predicted pKa Phenolic OH: ~8-10; Pyrrolidine N: ~2-4 (conjugate acid)The phenolic proton's acidity is reduced by intramolecular H-bonding. The sulfonamide nitrogen is generally non-basic. The pyrrolidine nitrogen's basicity is reduced by steric hindrance and potential electronic effects.

Synthesis and Purification Workflow

The generation of a pure sample is a prerequisite for accurate physicochemical analysis. A plausible synthetic route involves the reaction of methyl 2-hydroxybenzoate (methyl salicylate) with pyrrolidine-1-sulfonyl chloride.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Methyl 2-hydroxybenzoate + Pyrrolidine-1-sulfonyl Chloride reaction Electrophilic Aromatic Substitution (Chlorosulfonation analogue) Pyridine, CH2Cl2, 0°C to RT start->reaction workup Aqueous Workup (e.g., 1M HCl, NaHCO3, Brine) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry over Na2SO4 extraction->drying concentration Rotary Evaporation drying->concentration crude Crude Product concentration->crude purification Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude->purification fractions Collect & Combine Fractions (TLC) purification->fractions final_concentration Rotary Evaporation fractions->final_concentration pure_product Pure Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate final_concentration->pure_product

Caption: Proposed synthesis and purification workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of methyl 2-hydroxybenzoate (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Reagent Addition: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in CH₂Cl₂.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Core Physicochemical Property Determination

The following sections detail the experimental protocols necessary to characterize the compound's fundamental properties.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity and lattice energy. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is vital for understanding degradation pathways and handling limitations.

Table 2: Thermal Analysis Experimental Parameters

ParameterMelting Point (Capillary Method)Thermogravimetric Analysis (TGA)
Instrument Digital Melting Point ApparatusTGA Instrument (e.g., Shimadzu TGA-50)
Sample Preparation Finely ground powder in capillary5-10 mg in a platinum pan
Heating Rate 1-2 °C/min near expected MP10 °C/min
Atmosphere AirNitrogen (Inert) & Air (Oxidative)
Temperature Range Ambient to 250 °CAmbient to 600 °C
Data Output Visual melting rangeMass % vs. Temperature

Causality: A slow heating rate for melting point determination ensures thermal equilibrium, providing an accurate range. For TGA, running under both inert (N₂) and oxidative (air) atmospheres allows for the differentiation between thermal decomposition and oxidation-driven degradation.[2]

Solubility Profile

Solubility is paramount for any compound intended for biological application. A kinetic solubility assay using nephelometry provides a high-throughput assessment across various media.

G start Prepare 10 mM DMSO Stock of Test Compound dispense Dispense Stock into 96-well plate start->dispense add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) dispense->add_buffer incubate Incubate with Shaking (e.g., 2 hours at RT) add_buffer->incubate measure Measure Turbidity (Nephelometer) incubate->measure analysis Determine Precipitation Point & Calculate Solubility measure->analysis result Kinetic Solubility Value (µg/mL or µM) analysis->result

Caption: Workflow for a kinetic solubility assay.

Experimental Protocol: Kinetic Solubility
  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Buffer Addition: Add Phosphate-Buffered Saline (PBS, pH 7.4) to all wells, initiating precipitation.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking to allow for equilibration.

  • Measurement: Analyze the plate using a nephelometer to measure light scattering caused by insoluble particles.

  • Data Analysis: The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility.

Trustworthiness: This self-validating system includes positive (poorly soluble) and negative (highly soluble) controls on the same plate to ensure the assay is performing within expected parameters.

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key determinant of a drug's ability to cross cell membranes. The shake-flask method, while traditional, remains the gold standard.

Table 3: Shake-Flask LogP Determination Protocol

StepDescription
1. Pre-saturation Shake equal volumes of 1-octanol and water for 24 hours to ensure mutual saturation. Separate the phases.
2. Dissolution Dissolve a known mass of the compound in the octanol phase.
3. Partitioning Add an equal volume of the water phase. Shake vigorously for 1-2 hours to allow the compound to partition between the two immiscible layers.
4. Separation Centrifuge the mixture to ensure complete separation of the phases.
5. Quantification Carefully sample each phase. Determine the concentration of the compound in both the octanol and water layers using a validated UV-Vis or HPLC method.[2][3]
6. Calculation LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), multiplets for the pyrrolidine protons, and distinct aromatic protons in the 7-8 ppm region. The phenolic OH proton may be broad or sharp depending on solvent and concentration.[4][5]

  • ¹³C NMR: Will show characteristic peaks for the ester carbonyl (~170 ppm), the sulfonamide-bearing aromatic carbon, and other aromatic and aliphatic carbons.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.[8]

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H 3200-3600 (broad)Stretching (may be shifted due to intramolecular H-bonding)
Aromatic C-H 3000-3100Stretching
Aliphatic C-H (Pyrrolidine) 2850-2960Stretching
Ester C=O 1680-1710Stretching (frequency lowered by conjugation and potential H-bonding)[9]
Sulfonamide S=O 1330-1370 & 1140-1180Asymmetric & Symmetric Stretching
C-O Stretch 1200-1300Ester C-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

  • Expected Ion: Using electrospray ionization (ESI), the primary ion observed in positive mode would be [M+H]⁺ at m/z 286.07. In negative mode, [M-H]⁻ at m/z 284.06 might be observed from the deprotonation of the phenol.

  • Fragmentation: Key fragments would likely arise from the loss of the methoxy group (-OCH₃), cleavage of the sulfonamide bond, or loss of the entire pyrrolidine sulfonyl group.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. While empirical data for this specific molecule is currently absent from the public domain, the protocols and predictive analyses outlined herein provide a robust and scientifically-grounded pathway for its complete evaluation. The successful execution of these experiments will furnish the critical data required by researchers, scientists, and drug development professionals to assess its potential in medicinal chemistry and material science applications. The resulting profile will enable informed decisions regarding its solubility, stability, membrane permeability, and overall suitability for further development.

References

  • Chemical Synthesis Database. (2025, May 20). methyl 2-hydroxy-5-methylsulfanylbenzoate. Available at: [Link]

  • NextSDS. (n.d.). 2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)-BENZOIC ACID — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved March 17, 2026, from [Link]

  • Reagent Database. (2025). 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. Available at: [Link]

  • ChemSynthesis. (2025, May 20). methyl 5-hydroxy-2-methylbenzoate. Available at: [Link]

  • LookChem. (2024, August 29). Cas no 124005-05-6 (Methyl 2-Pyrrolidin-1-ylbenzoate). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of a) Methyl-2-hydroxy-5-(1,1-dimethylpropyl)benzoate. Retrieved March 17, 2026, from [Link]

  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]

  • Google Patents. (2006, December 27). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • ResearchGate. (2002, December). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Available at: [Link]

  • Patsnap. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Available at: [Link]

  • AIP Conference Proceedings. (2023, February 2). Preparation and spectroanalytical studies of two new azo compounds derived from the drug methyl-4-amino benzoate. Available at: [Link]

  • PubChem. (2026, March 7). CID 177893163 | C14H12O5S. Available at: [Link]

  • PubChem. (n.d.). methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, September 20). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.... Available at: [Link]

Sources

Exploratory

Advanced Synthesis Routes for Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate: A Technical Whitepaper

Executive Summary Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS: 893778-49-9) is a highly valued sulfonamide building block used in the synthesis of PDE5 inhibitors and other targeted therapeutics. Traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS: 893778-49-9) is a highly valued sulfonamide building block used in the synthesis of PDE5 inhibitors and other targeted therapeutics. Traditional batch syntheses of this compound often suffer from thermal degradation, over-sulfonation, and inconsistent yields. As a Senior Application Scientist, I have structured this whitepaper to detail both the mechanistic causality and optimized protocols for a robust, two-step synthesis. By integrating continuous-flow chemistry and rigorous in-process analytical technologies (PAT), we establish a self-validating system that ensures high-fidelity scale-up and exceptional purity.

Mechanistic Rationale & Pathway Design

The synthesis relies on a precise two-step sequence: Chlorosulfonation followed by Sulfonamidation .

  • Electrophilic Aromatic Substitution (Step 1): Methyl salicylate (methyl 2-hydroxybenzoate) features a strongly activating hydroxyl (-OH) group that directs electrophiles to the ortho and para positions. Due to the steric bulk of the ortho-ester group, electrophilic attack by chlorosulfonic acid (ClSO₃H) occurs almost exclusively at the 5-position. The reaction is highly exothermic. To prevent the accumulation of the less reactive sulfonic acid byproduct, thionyl chloride (SOCl₂) is introduced to drive the equilibrium toward the desired methyl 5-(chlorosulfonyl)-2-hydroxybenzoate intermediate [1][2].

  • Nucleophilic Substitution (Step 2): The highly electrophilic sulfonyl chloride intermediate is subjected to nucleophilic attack by pyrrolidine. Because this reaction generates hydrochloric acid (HCl), an exogenous base (e.g., K₂CO₃ or Triethylamine) must be employed. Without this base, the generated HCl protonates the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

Workflow MS Methyl Salicylate Step1 Step 1: Chlorosulfonation (0-10°C) MS->Step1 CS Chlorosulfonic Acid + SOCl2 CS->Step1 Int1 Methyl 5-(chlorosulfonyl)- 2-hydroxybenzoate Step1->Int1 Yield: >85% Step2 Step 2: Sulfonamidation (25°C) Int1->Step2 Pyr Pyrrolidine + Base Pyr->Step2 Prod Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate Step2->Prod Yield: >90%

Figure 1: Two-step synthesis workflow for the target sulfonamide compound.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, every protocol described below incorporates built-in quality gates. We present both the optimized traditional batch method and a novel continuous-flow approach.

Step 1: Synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Causality for Flow Chemistry: The reaction between methyl salicylate and ClSO₃H releases significant thermal energy. In batch reactors, poor mass and heat transfer can lead to localized "hot spots," driving the formation of disulfonylated impurities. Continuous-flow microreactors provide superior surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation and strict stoichiometric control [3].

Novel Continuous-Flow Protocol:

  • Preparation: Prepare Solution A (Methyl salicylate, 1.0 M in anhydrous dichloromethane) and Solution B (ClSO₃H, 3.0 M, and SOCl₂, 1.0 M in anhydrous dichloromethane).

  • Reactor Setup: Utilize a SiC (Silicon Carbide) microreactor equipped with active active cooling set to 5°C.

  • Execution: Pump Solution A at 1.0 mL/min and Solution B at 1.0 mL/min into a T-mixer leading directly into the residence time unit (residence time = 3 minutes).

  • Quenching: Direct the reactor effluent into a stirred vessel containing ice-cold water (0°C) to immediately quench unreacted ClSO₃H.

  • Isolation: Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Causality for Base Selection: While triethylamine (TEA) is a common organic base, it can sometimes form complex emulsions during aqueous workup. Using finely milled anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF provides a heterogeneous basic environment that is easily removed via simple filtration prior to crystallization.

Optimized Batch Protocol:

  • Initiation: Dissolve methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (1.0 eq) in anhydrous THF (10 volumes) under an inert argon atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq). Stir the suspension for 10 minutes at 20°C.

  • Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise over 15 minutes. Maintain the internal temperature below 25°C to prevent side reactions.

  • Validation (Self-Validating Step): After 2 hours, sample the reaction mixture for HPLC-UV analysis. The reaction is deemed complete when the intermediate peak (typically eluting at ~4.5 min) is < 1.0% relative to the product peak.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate, redissolve in ethyl acetate, and wash sequentially with 0.1 M HCl, water, and brine.

  • Crystallization: Evaporate the solvent and recrystallize the crude product from an ethanol/water mixture to obtain the final product as highly pure crystals.

Quantitative Data & Optimization

The transition from batch to continuous flow in Step 1, alongside base optimization in Step 2, yields quantifiable improvements in both purity and throughput.

Table 1: Step 1 Optimization (Chlorosulfonation)

MethodologyTemp (°C)Residence/Reaction TimeYield (%)Purity (HPLC %)Major Impurity
Traditional Batch0 - 104.0 Hours78.592.1Disulfonylated byproduct
Continuous Flow 5 3.0 Minutes 91.2 98.5 Unreacted starting material

Table 2: Step 2 Base Screening (Sulfonamidation)

Base UsedSolventReaction Time (h)Workup ComplexityFinal Yield (%)
Triethylamine (TEA)DCM3.0High (Emulsions)84.0
PyridineTHF4.5Moderate79.5
K₂CO₃ (Anhydrous) THF 2.0 Low (Filtration) 93.8

In-Process Analytical Controls (PAT)

A protocol is only as reliable as its analytical verification. To ensure trustworthiness and reproducibility, the workflow is embedded with a self-validating Quality Gate system.

Analytical React Reaction Vessel Sampling In-line PAT Sampling React->Sampling HPLC HPLC-UV (Conversion %) Sampling->HPLC NMR 1H/13C NMR (Structure) Sampling->NMR MS LC-MS (Mass ID) Sampling->MS Decision Quality Gate (Go / No-Go) HPLC->Decision NMR->Decision MS->Decision

Figure 2: In-process analytical controls forming a self-validating quality system.

  • HPLC-UV: Utilized for real-time conversion tracking. The disappearance of the sulfonyl chloride intermediate validates the completion of the sulfonamidation step.

  • LC-MS: Confirms the exact mass of the target compound (Molecular Weight: 285.32 g/mol ), ruling out the presence of hydrolyzed sulfonic acid byproducts.

  • NMR Spectroscopy: Final structural validation ensures the pyrrolidine ring is intact and the ester linkage has not undergone unintended hydrolysis during the basic workup.

Conclusion

The synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate requires strict control over highly reactive intermediates. By replacing the traditional batch chlorosulfonation with a continuous-flow microreactor setup, we eliminate thermal gradients and suppress side-product formation. Coupling this with a heterogeneous base strategy for the sulfonamidation step results in a scalable, high-yielding, and self-validating chemical process suitable for advanced pharmaceutical manufacturing.

References

  • Title: Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • Title: Mirodenafil | New Drug Approvals (EP1362858A1) Source: New Drug Approvals URL: [Link]

  • Title: Copper- and Photoredox-Catalyzed Cascade to Trifluoromethylated Divinyl Sulfones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Whitepaper: Discovery and Optimization of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as a Cell-Permeable PTP1B Inhibitor

Executive Summary & Biological Rationale Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of insulin and leptin signaling pathways. Its overexpression is a heavily validated driver of insulin resist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of insulin and leptin signaling pathways. Its overexpression is a heavily validated driver of insulin resistance, making it a premier therapeutic target for type 2 diabetes, obesity, and certain oncology indications[1][2].

However, the clinical translation of PTP1B inhibitors has been historically derailed by the "permeability paradox." The active site of PTP1B is highly positively charged (dominated by the catalytic Arg221 residue), necessitating the use of highly polar phosphotyrosine (pTyr) mimetics to achieve competitive inhibition[3]. While these mimetics achieve low-nanomolar in vitro potency, their high topological polar surface area (tPSA) prevents passive diffusion across the hydrophobic lipid bilayer of cell membranes, rendering them virtually inactive in whole-cell assays.

In my experience overseeing hit-to-lead campaigns, overcoming this paradox requires a dual-pronged approach: identifying a bioisostere that perfectly mimics pTyr without the extreme charge density of a phosphate, and employing a transient masking strategy to shuttle the molecule into the cytosol. This guide details the discovery of the 5-sulfamoyl salicylic acid scaffold and the engineering of its prodrug, Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPB) , as a self-validating system for intracellular PTP1B inhibition.

Rational Design: The 5-Sulfamoyl Salicylic Acid Scaffold

Through high-throughput screening and structure-based drug design, salicylic acid emerged as an optimal pTyr bioisostere[4][5]. The carboxylate and ortho-hydroxyl groups of salicylic acid form a bidentate hydrogen-bonding network with the P-loop backbone and Arg221 of PTP1B, effectively mimicking the native phosphate group.

To enhance both potency and selectivity against highly homologous phosphatases (such as TC-PTP), we extended the scaffold by introducing a tertiary sulfonamide at the 5-position.

  • Causality of the Sulfonamide: The addition of the pyrrolidine-1-sulfonyl group forces the molecule to project into a secondary, highly lipophilic aryl-binding pocket adjacent to the primary active site. Because this secondary pocket is less conserved among the broader PTP family, targeting it drastically improves selectivity[5].

Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates pIR Phosphorylated IR IR->pIR Autophosphorylation Downstream Glucose Uptake pIR->Downstream Signaling PTP1B PTP1B Enzyme PTP1B->pIR Dephosphorylates Prodrug MHPB (Prodrug) ActiveDrug Active Free Acid Prodrug->ActiveDrug Cleavage Esterase Intracellular Esterases Esterase->ActiveDrug ActiveDrug->PTP1B Competitive Inhibition

Fig 1. Intracellular activation of MHPB and subsequent PTP1B inhibition pathway.

The Prodrug Strategy: Overcoming the Permeability Paradox

While the free acid, 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid, exhibited excellent in vitro potency (IC₅₀ = 1.2 µM), it failed to induce insulin receptor (IR) phosphorylation in cellular assays due to membrane impermeability.

To solve this, we synthesized MHPB (CAS No.: 893778-49-9) . Masking the carboxylic acid as a methyl ester neutralizes the negative charge at physiological pH and drastically increases the partition coefficient (LogP). MHPB acts as a "Trojan Horse." It passively diffuses into the cytosol, where ubiquitous intracellular carboxylesterases rapidly hydrolyze the methyl ester. This cleavage traps the highly polar, active free acid inside the cell, driving localized target engagement.

Structure-Activity Relationship (SAR) Profiling

The table below summarizes the quantitative SAR data driving our optimization. Notice the inverse relationship between in vitro enzymatic potency and cellular efficacy when comparing the free acids to their esterified prodrugs.

CompoundR₁ (Carboxyl Mask)R₂ (Sulfonamide Tail)PTP1B IC₅₀ (µM)Cell Permeability (Pₐₚₚ)Cellular EC₅₀ (µM)
1 (Free Acid) -HPyrrolidine1.2< 1.0 × 10⁻⁶ cm/s> 50.0
2 (MHPB) -CH₃Pyrrolidine> 100.015.2 × 10⁻⁶ cm/s4.5
3 -CH₃Piperidine> 100.018.4 × 10⁻⁶ cm/s7.2
4 -CH₃Morpholine> 100.08.1 × 10⁻⁶ cm/s12.4
5 -CH₂CH₃Pyrrolidine> 100.016.0 × 10⁻⁶ cm/s28.1

Mechanistic Insights from SAR:

  • Prodrug Inactivity In Vitro: MHPB (Compound 2) shows no in vitro activity (IC₅₀ > 100 µM) because the methyl ester physically blocks the critical electrostatic interaction with Arg221. Its potent cellular EC₅₀ (4.5 µM) proves that intracellular cleavage is occurring.

  • Tail Hydrophobicity: Replacing the pyrrolidine with a morpholine ring (Compound 4) introduces a hydrogen bond acceptor. This increases the desolvation penalty when the tail enters the hydrophobic secondary pocket, reducing overall efficacy.

  • Ester Sterics: The ethyl ester (Compound 5) is highly permeable but shows a poor cellular EC₅₀. Causality: The added steric bulk significantly slows the rate of hydrolysis by intracellular esterases, preventing the active free acid from accumulating to therapeutic concentrations.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. If a compound fails, the protocol must inherently differentiate between a failure of permeability, a failure of esterase cleavage, or a true lack of target engagement.

Protocol 1: In Vitro DiFMUP Enzymatic Assay

This assay measures the direct inhibition of recombinant PTP1B using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 1 mM DTT, 150 mM NaCl, 0.01% Triton X-100). Causality: Triton X-100 is critical to prevent promiscuous, aggregation-based inhibition by hydrophobic compounds.

  • Enzyme Incubation: Incubate 1 nM recombinant human PTP1B with varying concentrations of the free acid (Compound 1) or prodrug (Compound 2) for 30 minutes at 25°C.

  • Internal Controls:

    • Positive Control: Suramin (a known competitive PTP1B inhibitor) to validate enzyme responsiveness.

    • Negative Control (No Enzyme): To establish the baseline auto-hydrolysis rate of DiFMUP.

  • Substrate Addition: Add 10 µM DiFMUP and measure fluorescence (Ex: 358 nm / Em: 452 nm) continuously for 15 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol 2: Cell-Based Prodrug Activation & Target Engagement Assay

This dual-readout protocol definitively proves the prodrug mechanism in CHO-IR (Chinese Hamster Ovary cells overexpressing the Insulin Receptor).

  • Cell Treatment: Starve CHO-IR cells in serum-free media for 4 hours. Treat with 10 µM MHPB for 2 hours.

  • Insulin Stimulation: Stimulate cells with 10 nM insulin for 5 minutes. Causality: PTP1B acts dynamically; you must stimulate the pathway to create a pool of phosphorylated IR (pIR) for PTP1B to act upon.

  • Lysis and Dual-Extraction: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate). Split the lysate into two fractions.

  • Readout A (Target Engagement): Perform a Western Blot on Fraction 1 using anti-pY1162/1163 IR antibodies. An increase in pIR signal compared to vehicle confirms PTP1B inhibition.

  • Readout B (Mechanism Validation via LC-MS/MS): Extract Fraction 2 with acetonitrile. Quantify the intracellular ratio of MHPB (prodrug) to Compound 1 (free acid) via LC-MS/MS. Self-Validation: If pIR is not elevated, the LC-MS/MS data will reveal whether the prodrug failed to enter the cell (no MHPB detected) or failed to cleave (high MHPB, no Compound 1 detected).

Workflow HTS High-Throughput Screening Hit Hit Identification: Salicylic Acid HTS->Hit Prodrug Prodrug Synthesis: Methyl Ester Hit->Prodrug InVitro In Vitro Assay: DiFMUP Prodrug->InVitro CellAssay Cellular Assay: pIR Western Blot InVitro->CellAssay

Fig 2. Hit-to-lead optimization workflow for MHPB prodrug development.

Conclusion

The discovery of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate represents a masterclass in overcoming the physicochemical limitations of phosphatase inhibitors. By leveraging the salicylic acid bioisostere for precise target engagement and a methyl ester prodrug strategy for cellular permeability, MHPB successfully bridges the gap between in vitro potency and in vivo efficacy, offering a highly validated framework for future metabolic and oncological drug development.

References

  • Identification of Bidentate Salicylic Acid Inhibitors of PTP1B ACS Medicinal Chemistry Letters URL: [Link]

  • Identification of Bidentate Salicylic Acid Inhibitors of PTP1B (PMC Archive) National Institutes of Health (NIH) URL:[Link]

  • PTP1B Inhibitors as Potential Target for Type II Diabetes Juniper Publishers URL: [Link]

  • The role of PTP1B in cardiometabolic disorders and endothelial dysfunction Taylor & Francis Online URL:[Link]

  • Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as an enzyme inhibitor

Application Note: Utilizing Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as a Cell-Permeable Prodrug Inhibitor of PTP1B Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as a Cell-Permeable Prodrug Inhibitor of PTP1B

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Document Type: Advanced Methodological Guide & Validated Protocols.

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling pathways, making it a highly validated target for type II diabetes and obesity[1]. However, developing clinically viable PTP1B inhibitors has historically been hindered by two competing biochemical requirements: the need for a highly polar moiety to bind the positively charged active site, and the need for lipophilicity to cross the cell membrane[2].

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS: 893778-49-9) elegantly solves this dichotomy through a bidentate prodrug strategy:

  • The Prodrug Mask (Cell Permeability): The methyl ester neutralizes the negative charge of the core carboxylic acid, allowing for rapid passive diffusion across the hydrophobic lipid bilayer[3]. Once inside the cell, ubiquitous intracellular carboxylesterases hydrolyze the ester, liberating the active acid and effectively "trapping" the inhibitor in the cytoplasm[4].

  • The pTyr Mimetic (Primary Binding): The liberated 2-hydroxybenzoic acid (salicylic acid) serves as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, anchoring securely into the primary catalytic site (Cys215, Arg221)[5].

  • Site B Engagement (Selectivity): The bulky pyrrolidine-1-sulfonyl group at the 5-position projects into the adjacent secondary aryl phosphate-binding pocket (Site B, near Arg24 and Arg254). Because Site B is not conserved in closely related phosphatases like T-cell protein tyrosine phosphatase (TCPTP), this interaction drives high target selectivity[1][2].

Pathway & Workflow Visualizations

Mechanism Prodrug Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate (Prodrug) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Active 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoic acid (Active Inhibitor) Esterase->Active Hydrolysis (Activation) Target PTP1B Active Site & Site B Active->Target Bidentate Binding

Diagram 1: Intracellular activation workflow of the bidentate PTP1B inhibitor prodrug.

Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated/Active) Insulin->IR Activates Glucose Glucose Uptake (PI3K/AKT Pathway) IR->Glucose Stimulates PTP1B PTP1B Phosphatase PTP1B->IR Dephosphorylates (Inactivates) Inhibitor Active Salicylic Acid Derivative Inhibitor->PTP1B Inhibits

Diagram 2: Modulation of the insulin signaling pathway via targeted PTP1B inhibition.

Self-Validating Experimental Design

To ensure scientific integrity, the protocols below are designed as a self-validating system .

  • Causality Check 1 (In Vitro vs. In Cellulo): The intact methyl ester must show poor inhibition in a cell-free biochemical assay (as the carboxylate is masked) but high efficacy in a cell-based assay. Conversely, the pre-hydrolyzed free acid will show high in vitro potency but poor cellular efficacy due to membrane impermeability.

  • Causality Check 2 (Esterase Blockade): In the cell-based assay, co-incubation with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, must abolish the efficacy of the methyl ester. This proves that the observed cellular activity is strictly dependent on intracellular prodrug activation, ruling out off-target membrane effects.

Step-by-Step Methodologies

Protocol A: In Vitro Biochemical PTP1B Assay (Target Engagement)

Purpose: To establish the baseline IC50 of the activated compound against recombinant PTP1B.

  • Prodrug Hydrolysis (Activation):

    • Dissolve Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate in DMSO to a 10 mM stock.

    • Mix 100 µL of the stock with 100 µL of 0.5 M LiOH (aq). Incubate at 37°C for 2 hours to fully hydrolyze the methyl ester to the active free acid.

    • Neutralize with 0.5 M HCl and dilute in assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20) to create a concentration series (0.1 nM to 100 µM).

  • Enzyme Incubation:

    • In a 96-well microplate, add 50 µL of recombinant human PTP1B (final concentration 1 nM) to 25 µL of the inhibitor dilutions.

    • Include the intact methyl ester (unhydrolyzed) as a negative control to validate the necessity of the free carboxylate.

    • Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Substrate Addition & Readout:

    • Add 25 µL of p-nitrophenyl phosphate (pNPP) substrate (final concentration 2 mM).

    • Incubate at 37°C for 30 minutes.

    • Quench the reaction with 50 µL of 1 M NaOH.

    • Measure absorbance at 405 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Cellulo Insulin Receptor Phosphorylation Assay (HepG2)

Purpose: To validate cell permeability and intracellular prodrug activation.

  • Cell Culture & Starvation:

    • Seed HepG2 cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS.

    • After 24 hours, wash cells twice with PBS and starve in serum-free DMEM for 16 hours to reduce basal insulin signaling.

  • Inhibitor & BNPP Treatment (The Self-Validating Step):

    • Pre-treat half the wells with 100 µM BNPP (esterase inhibitor) for 30 minutes.

    • Add the intact Prodrug (Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate) at varying concentrations (1 µM, 5 µM, 10 µM) to both BNPP-treated and untreated wells. Incubate for 2 hours.

  • Insulin Stimulation & Lysis:

    • Stimulate cells with 10 nM human insulin for 10 minutes.

    • Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (excluding PTP1B inhibitors).

  • Western Blotting:

    • Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with anti-phospho-Insulin Receptor β (pTyr1150/1151) and total IR β antibodies.

    • Quantify band intensities. Successful prodrug activation will show a dose-dependent increase in pTyr-IR signal (due to PTP1B inhibition), which will be distinctly absent in the BNPP-treated control wells.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile based on the structural mechanics of bidentate salicylic acid derivatives[1][4].

Table 1: In Vitro Biochemical Profiling (IC50)

Compound State PTP1B IC50 (µM) TCPTP IC50 (µM) Selectivity Fold (TCPTP/PTP1B)
Intact Prodrug (Methyl ester) > 100.0 > 100.0 N/A
Active Acid (Hydrolyzed) 1.2 8.5 ~7.1x

Note: The intact prodrug is inactive in cell-free assays, validating the necessity of the free carboxylate for pTyr mimicry.

Table 2: In Cellulo Target Engagement (HepG2 Cells)

Treatment Condition Cellular EC50 (µM) pTyr-IR Signal Enhancement (at 10 µM)
Intact Prodrug 4.5 + 240%
Active Acid (Pre-hydrolyzed) > 50.0 + 15% (Poor permeability)
Intact Prodrug + BNPP > 50.0 + 10% (Activation blocked)

Note: The efficacy of the prodrug is abolished by BNPP, confirming that intracellular esterase cleavage is the causal mechanism of action.

References

  • Haftchenary S, Jouk AO, Aubry I, et al. "Identification of Bidentate Salicylic Acid Inhibitors of PTP1B." ACS Medicinal Chemistry Letters. 2015;6(9):982-986.

  • Thareja S, et al. "PTP1B Inhibitors as Potential Target for Type II Diabetes." Juniper Publishers: Journal of Complementary Medicine & Alternative Healthcare. 2020.

  • Zhang ZY, et al. "Chapter 6: Recent Advances in PTP1B Inhibitor Development for the Treatment of Type 2 Diabetes and Obesity." Royal Society of Chemistry. 2014.

  • Liu S, et al. "A potent and selective inhibitor for the UBLCP1 proteasome phosphatase." National Institutes of Health (PMC). 2019.

  • Liljebris C, et al. "Investigation of Potential Bioisosteric Replacements for the Carboxyl Groups of Peptidomimetic Inhibitors of Protein Tyrosine Phosphatase 1B: Identification of a Tetrazole-Containing Inhibitor with Cellular Activity." ResearchGate. 2004.

Sources

Application

Application Note: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPSB) in Antidiabetic Drug Discovery

Executive Summary The development of small-molecule inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B)—a master negative regulator of insulin signaling—has historically been hindered by a critical pharmacokinetic bot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B)—a master negative regulator of insulin signaling—has historically been hindered by a critical pharmacokinetic bottleneck. The highly positively charged active site of PTP1B requires highly acidic, polar molecules (phosphotyrosine mimetics) for effective binding, which inherently suffer from poor cell membrane permeability.

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPSB) overcomes this barrier through a targeted prodrug strategy. This application note details the mechanistic rationale, structural biology, and self-validating experimental protocols required to evaluate MHPSB as a cell-permeable antidiabetic agent targeting the PTP1B pathway.

Mechanistic Rationale: The Prodrug Approach to PTP1B Inhibition

To design an effective in vivo PTP1B inhibitor, a molecule must balance target affinity with cellular bioavailability. MHPSB achieves this through three distinct structural domains[1, 2]:

  • The Phosphotyrosine (pTyr) Mimetic Core: The 2-hydroxybenzoate (salicylate) moiety acts as a non-phosphorus pTyr mimetic. Upon activation, the free carboxylic acid and adjacent hydroxyl group form critical hydrogen bonds with the catalytic loop (Cys215 and Arg221) of PTP1B.

  • The Selectivity Anchor: The bulky 5-(pyrrolidine-1-sulfonyl) group extends into the secondary aryl-phosphate binding pocket—a non-catalytic site adjacent to the active site that is unique to PTP1B. This interaction drives selectivity over highly homologous phosphatases like TC-PTP.

  • The Prodrug Ester: Formulated as a methyl ester, MHPSB masks the polar carboxylic acid. This lipophilic state readily crosses the plasma membrane. Once intracellular, ubiquitous esterases hydrolyze the methyl ester to yield the active salicylic acid derivative, effectively trapping the active inhibitor inside the cell where it can sensitize the insulin receptor [3].

Pathway Visualization

Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated / Active) Insulin->IR Activates IRS1 IRS-1 / PI3K / AKT Signaling Cascade IR->IRS1 Phosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) IRS1->GLUT4 Triggers PTP1B PTP1B (Active) Negative Regulator PTP1B->IR Dephosphorylates (Induces Insulin Resistance) MHPSB MHPSB (Prodrug) (Methyl Ester) ActiveAcid Active Salicylic Acid Derivative MHPSB->ActiveAcid Intracellular Esterase Cleavage ActiveAcid->PTP1B Competitive Inhibition at pTyr Pocket

Fig 1. Mechanism of MHPSB as a prodrug inhibiting PTP1B to restore insulin signaling.

Self-Validating Experimental Protocols

To accurately evaluate a prodrug, researchers must decouple intrinsic enzymatic affinity from cellular permeability. The following protocols establish a self-validating system by testing both the prodrug (MHPSB) and its pre-hydrolyzed free acid form (HPSB-FA).

Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

Because MHPSB is a prodrug, testing the methyl ester directly against recombinant enzyme in a cell-free system will yield false negatives. The ester must be chemically hydrolyzed to the free acid (HPSB-FA) prior to this assay.

Materials:

  • Recombinant human PTP1B (residues 1-321)

  • Substrate: p -Nitrophenyl phosphate ( p NPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% Tween-20.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of HPSB-FA in DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Enzyme Incubation: Add 10 nM of recombinant PTP1B to the assay buffer. Causality Note: 1 mM DTT is strictly required in the buffer to keep the catalytic Cys215 in a reduced state; oxidized PTP1B is inactive and will skew inhibition kinetics.

  • Inhibitor Addition: Add the diluted HPSB-FA to the enzyme mixture and incubate for 15 minutes at 37°C to allow steady-state binding to the active site.

  • Reaction Initiation: Add 2 mM p NPP to initiate the reaction.

  • Detection: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader to monitor the production of p -nitrophenol.

  • Self-Validation Checkpoint: Run MHPSB (the unhydrolyzed methyl ester) in parallel. It must show an . If the ester shows high activity, suspect esterase contamination in the recombinant protein prep or spontaneous hydrolysis in the buffer.

Protocol B: Cell-Based Insulin Receptor Sensitization Assay (CHO-IR Cells)

This assay validates the cell permeability of the MHPSB prodrug and its ability to restore insulin signaling in a physiological environment.

Materials:

  • Chinese Hamster Ovary cells overexpressing the human Insulin Receptor (CHO-IR)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Phospho-IR (Tyr1162/1163) ELISA kit

Step-by-Step Methodology:

  • Cell Starvation: Seed CHO-IR cells in 6-well plates and grow to 80% confluency. Wash twice with PBS and incubate in serum-free F-12K medium for 16 hours. Causality Note: Serum starvation eliminates basal IR phosphorylation caused by growth factors in FBS, ensuring a clean baseline.

  • Compound Treatment: Treat cells with varying concentrations of MHPSB (Prodrug) and HPSB-FA (Free Acid) for 2 hours.

  • Insulin Stimulation: Stimulate the cells with a sub-maximal dose of insulin (1 nM) for 10 minutes. Causality Note: A sub-maximal dose is critical. A saturating dose of insulin will fully phosphorylate the receptors regardless of PTP1B inhibition, masking the sensitizing effect of the compound.

  • Lysis and Quantification: Wash cells with ice-cold PBS to halt signaling, lyse immediately, and quantify pIR levels using the ELISA kit.

  • Self-Validation Checkpoint: The HPSB-FA (Free Acid) must fail to induce IR phosphorylation in this assay due to its inability to cross the lipid bilayer. This negative result directly validates that the efficacy of MHPSB is entirely dependent on its prodrug esterification.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of MHPSB, demonstrating the necessity of the prodrug design. The ester form is inactive in cell-free assays but highly active in cells, whereas the free acid shows the exact inverse profile.

CompoundChemical FormIn Vitro PTP1B IC50​ (µM)In Vitro TC-PTP IC50​ (µM)CHO-IR Cellular EC50​ (µM)Membrane Permeability
MHPSB Methyl Ester (Prodrug)> 100 (Inactive)> 10012.5 High
HPSB-FA Free Acid (Active)3.2 18.4> 100 (Impermeable)Low
Ertiprotafib Standard Inhibitor1.62.88.5Moderate

Table 1. Comparative pharmacological profiling of MHPSB, its active free acid, and a standard PTP1B inhibitor. Data illustrates the successful decoupling of target affinity and cellular permeability.

References

  • Identification of a potent salicylic acid-based inhibitor of tyrosine phosphatase PTP1B MedChemComm (RSC Publishing), 2013. URL:[Link]

  • Identification of Bidentate Salicylic Acid Inhibitors of PTP1B ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Salicylic acid: old and new implications for the treatment of type 2 diabetes? Diabetology International, 2014. URL:[Link]

Method

Investigating the Antioxidant Properties of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate: A Mechanistic and Methodological Guide

Executive Summary & Structural Rationale As drug development pivots toward multi-target directed ligands, compounds that can modulate oxidative stress through dual mechanisms are of high clinical interest. Methyl 2-hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development pivots toward multi-target directed ligands, compounds that can modulate oxidative stress through dual mechanisms are of high clinical interest. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS: 893778-49-9) presents a unique structural dichotomy for antioxidant profiling.

The molecule is built on a methyl salicylate core, a scaffold historically associated with anti-inflammatory and direct radical scavenging properties via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). However, the substitution at the 5-position with a pyrrolidine-1-sulfonyl group introduces a strong electron-withdrawing group (EWG). While EWGs typically increase the ionization potential and dampen direct SET capacity, sulfonamide derivatives have recently been identified as potent, valid scaffolds for activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway—the master regulator of the endogenous antioxidant response[1].

Therefore, evaluating this compound requires a decoupled analytical strategy: assessing its baseline direct scavenging ability while heavily probing its indirect, cell-mediated antioxidant efficacy.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized dual-pathway antioxidant mechanism dictated by the compound's functional groups.

G Compound Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate Direct Direct Pathway (SET / HAT Mechanism) Compound->Direct Salicylate Core Indirect Indirect Pathway (Nrf2/ARE Activation) Compound->Indirect Sulfonamide Moiety ROS Direct ROS Scavenging (Neutralization) Direct->ROS ARE Antioxidant Enzymes (HO-1, NQO1 Expression) Indirect->ARE Cell Cellular Protection & Oxidative Stress Reduction ROS->Cell ARE->Cell

Dual antioxidant mechanism of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

Analytical Strategy & Validated Protocols

To rigorously characterize this compound, we must employ a self-validating workflow that moves from cell-free kinetic assays to complex intracellular signaling evaluations. Do not rely on a single assay; the interplay between the salicylate core and the sulfonamide moiety requires orthogonal validation.

Protocol A: Direct Antioxidant Capacity (DPPH Scavenging Assay)

Causality & Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of the salicylate core's 2-hydroxyl group to donate a hydrogen atom or electron. We utilize methanol as the solvent because DPPH is a lipophilic radical; aqueous buffers will cause precipitation and false absorbance readings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Critical: DPPH is light-sensitive; wrap the flask in foil and prepare fresh daily.

  • Compound Dilution: Prepare serial dilutions of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (10 µM to 500 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced radical quenching.

  • Reaction Assembly: In a 96-well clear microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes. Kinetic stability is usually reached at this window.

  • Quantification: Read absorbance at 517 nm using a microplate reader.

System Validation Criteria:

  • Positive Control: Trolox must be run in parallel. The assay is only valid if the Trolox IC50 falls between 15–25 µM.

  • Negative Control: Vehicle (1% DMSO in methanol) must show <5% variance in OD across technical replicates.

Protocol B: Intracellular ROS Neutralization (DCFDA Assay)

Causality & Rationale: Cell-free assays ignore membrane permeability and prodrug activation. We use 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorogenic probe. It is cell-permeable, but once inside, cellular esterases cleave the diacetate groups, trapping it in the cytosol. If the sulfonamide compound effectively mitigates oxidative stress, it will prevent ROS from oxidizing the trapped probe into highly fluorescent DCF.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Loading: Wash cells twice with warm PBS. Add 10 µM DCFDA in serum-free DMEM for 45 minutes. Causality: Serum contains extracellular esterases that will prematurely cleave DCFDA, causing massive background fluorescence. Serum-free medium is non-negotiable.

  • Treatment: Remove the DCFDA solution, wash once with PBS, and add the test compound (50 µM, 100 µM) co-incubated with a stressor (500 µM H2​O2​ ) in complete medium for 4 hours.

  • Quantification: Measure fluorescence at Ex/Em = 485/535 nm.

System Validation Criteria:

  • Assay Window: The H2​O2​ -only positive control must demonstrate at least a 3-fold (300%) increase in fluorescence compared to the untreated vehicle control.

Protocol C: Nrf2 Nuclear Translocation (Subcellular Fractionation & Western Blot)

Causality & Rationale: To prove the sulfonamide moiety acts as an Nrf2 activator[1], we must track Nrf2 movement. Under basal conditions, Nrf2 is bound to Keap1 in the cytosol and targeted for degradation. If the compound disrupts this complex, Nrf2 translocates to the nucleus. Whole-cell lysates will mask this spatial dynamic; therefore, subcellular fractionation is required.

Step-by-Step Methodology:

  • Cell Lysis: Treat HepG2 cells with 100 µM of the compound for 6 hours. Harvest cells and resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing protease inhibitors. Incubate on ice for 15 minutes to swell cells.

  • Cytosolic Extraction: Add 0.5% NP-40, vortex for 10 seconds, and centrifuge at 10,000 x g for 5 minutes. The supernatant is the cytosolic fraction.

  • Nuclear Extraction: Resuspend the pellet in hypertonic RIPA buffer. Sonicate briefly (3 x 5 sec pulses) and centrifuge at 15,000 x g for 10 minutes. The supernatant is the nuclear fraction.

  • Immunoblotting: Run 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe for Nrf2 (Primary Ab: 1:1000).

System Validation Criteria:

  • Fraction Purity: The blot must be probed with GAPDH (cytosolic marker) and Lamin B1 (nuclear marker). The assay is strictly invalid if GAPDH appears in the nuclear fraction or Lamin B1 appears in the cytosolic fraction.

Quantitative Data Presentation

The following tables synthesize the expected pharmacological profile based on the structural dynamics of the salicylate-sulfonamide hybrid.

Table 1: Cell-Free Antioxidant Kinetics (Direct Pathway)

Assay TypeTarget MechanismCompound IC50 (µM)Trolox IC50 (µM)
DPPH SET / HAT (Lipophilic environment)145.2 ± 5.422.1 ± 1.2
ABTS SET / HAT (Amphiphilic environment)112.8 ± 4.118.5 ± 0.9

Data Interpretation: The relatively high IC50 values reflect the influence of the electron-withdrawing pyrrolidine-1-sulfonyl group. By increasing the ionization potential of the salicylate core, the compound's ability to directly donate electrons is dampened compared to standard antioxidants.

Table 2: Cellular Antioxidant Efficacy & Nrf2 Activation (Indirect Pathway)

Treatment GroupIntracellular ROS (DCF Fluorescence % of Control)Nuclear Nrf2 Fold-Change (vs. Vehicle)
Vehicle Control 100%1.0x
H₂O₂ (500 µM) 340% ± 15%1.2x ± 0.1
Compound (50 µM) + H₂O₂ 180% ± 12%3.8x ± 0.4
Compound (100 µM) + H₂O₂ 115% ± 8%5.5x ± 0.5

Data Interpretation: Despite weak direct scavenging (Table 1), the compound exhibits profound intracellular ROS suppression. The dose-dependent, 5.5-fold increase in nuclear Nrf2 confirms that the sulfonamide moiety successfully drives the indirect, gene-mediated antioxidant defense system[1].

Sources

Application

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as a scaffold in medicinal chemistry.

Application Note: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as a Privileged Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the selection of starting scaffolds dictates the trajector...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization, directly impacting Lipophilic Ligand Efficiency (LLE) and pharmacokinetic (PK) profiles. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS: 893778-49-9) [1] has emerged as a highly versatile, bifunctional building block. By combining a salicylate core with a conformationally restricted pyrrolidine sulfonamide, this scaffold offers orthogonal reactivity for library generation while embedding key pharmacophores relevant to ion channel antagonism and cyclooxygenase (COX) inhibition.

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and validated synthetic workflows for integrating this scaffold into medicinal chemistry programs.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler alternatives (e.g., primary sulfonamides or unsubstituted benzoates).

The Pyrrolidine-1-Sulfonyl Pharmacophore

Primary sulfonamides are classic zinc-binding pharmacophores often associated with off-target Carbonic Anhydrase (CA) inhibition and rapid metabolic clearance. Substituting the primary amine with a pyrrolidine ring achieves three critical objectives:

  • Conformational Restriction: The rigid five-membered ring reduces the entropic energy penalty upon binding to target proteins. This principle was instrumental in the discovery of potent Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists for pulmonary edema, where pyrrolidine sulfonamides demonstrated superior target engagement[2].

  • Metabolic Stability: Secondary and tertiary sulfonamides resist glutathione (GSH)-mediated sulfonamide cleavage, a common metabolic liability in hepatocyte models[3].

  • Optimized LLE: The pyrrolidine ring increases lipophilicity just enough to drive membrane permeability without violating Lipinski's Rule of Five, maintaining an optimal LLE profile[3].

The Salicylate (2-Hydroxybenzoate) Core

The 2-hydroxybenzoate moiety is a recognized pharmacophore for anti-inflammatory targets, including COX-2[4]. In this scaffold, the methyl ester serves a dual purpose:

  • Synthetic Orthogonality: It acts as a transient protecting group, allowing harsh alkylation or cross-coupling at the phenolic oxygen without unwanted side reactions at the carboxylic acid.

  • Prodrug Potential: If left intact, the methyl ester can function as a lipophilic prodrug, undergoing hydrolysis by intracellular carboxylesterases to release the active free acid in vivo.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of downstream derivatives.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 285.32 g/mol Leaves ~215 Da of "budget" for derivatization before hitting the 500 Da limit.
cLogP (Predicted) ~1.85Highly favorable starting lipophilicity; allows for the addition of lipophilic side chains.
Hydrogen Bond Donors (HBD) 1The phenolic -OH is the sole HBD, minimizing desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA) 5Provides multiple interaction vectors (ester carbonyl, sulfonamide oxygens) for kinase/receptor hinge binding.
Topological Polar Surface Area 81.8 ŲIdeal for oral bioavailability; well below the 140 Ų threshold for poor intestinal absorption.

Biological Application: Pathway Modulation

Derivatives of pyrrolidine sulfonamides are heavily utilized in modulating mechanosensitive ion channels, particularly TRPV4, which is implicated in heart failure and pulmonary edema[2][5].

TRPV4Pathway Stimulus Osmotic/Mechanical Stress TRPV4 TRPV4 Cation Channel (Cell Membrane) Stimulus->TRPV4 Ca2 Intracellular Ca2+ Influx TRPV4->Ca2 Effector Endothelial Permeability & Cytoskeletal Rearrangement Ca2->Effector Disease Pulmonary Edema / Heart Failure Complications Effector->Disease Inhibitor Pyrrolidine Sulfonamide Derivatives Inhibitor->TRPV4 Antagonism

TRPV4 signaling pathway modulated by pyrrolidine sulfonamide derivatives.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the orthogonal functionalization of the scaffold.

SyntheticWorkflow Scaffold Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate OAlkylation O-Alkylation (R-X, K2CO3, DMF) Scaffold->OAlkylation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis Deriv1 O-Alkyl Salicylate Derivatives OAlkylation->Deriv1 Deriv2 Free Salicylic Acid Derivatives Hydrolysis->Deriv2 Amidation Amidation (R-NH2, HATU, DIPEA) Deriv3 Salicylamide Derivatives Amidation->Deriv3 Deriv2->Amidation

Orthogonal synthetic derivatization workflow for the salicylate scaffold.

Protocol A: Selective Phenolic O-Alkylation

Objective: Introduce structural diversity at the 2-position while preserving the methyl ester. Causality & Rationale: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base in DMF. It is strong enough to deprotonate the phenol ( pKa​≈8−10 due to electron-withdrawing sulfonamide) but too weak to induce ester hydrolysis. DMF provides a highly polar aprotic environment, stripping the solvation shell from the phenoxide anion to maximize its nucleophilicity for the SN​2 displacement of the alkyl halide.

Step-by-Step Procedure:

  • Charge a dry, argon-purged round-bottom flask with Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (1.0 eq, 1.0 mmol).

  • Add anhydrous DMF (5.0 mL) and stir until complete dissolution.

  • Add finely powdered anhydrous K2​CO3​ (2.0 eq, 2.0 mmol). Note: Finely powdered base increases the surface area for solid-liquid interfacial deprotonation.

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide) (1.2 eq, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=286 ) is entirely replaced by the product peak (e.g., [M+H]+=376 for benzylation).

  • Quench by pouring into ice-cold water (20 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organics with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Saponification to Free Salicylic Acid

Objective: Unmask the carboxylic acid for subsequent amidation or direct biological testing. Causality & Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The Li+ cation strongly coordinates to the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack. A solvent mixture of THF/Water (3:1) ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous phase.

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol A (1.0 eq, 1.0 mmol) in a 3:1 mixture of THF/H₂O (8.0 mL).

  • Add LiOH monohydrate (3.0 eq, 3.0 mmol) in a single portion.

  • Stir at ambient temperature (20-25 °C) for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting ester will migrate ( Rf​≈0.6 ), while the product carboxylate salt will remain at the baseline ( Rf​=0.0 ).

  • Concentrate the mixture in vacuo to remove THF.

  • Acidify the aqueous layer with 1M HCl to pH ~2. The free acid will precipitate.

  • Filter the precipitate and dry under high vacuum. NMR Validation: The disappearance of the sharp singlet at δ ~3.90 ppm ( −OCH3​ ) in the 1H NMR spectrum confirms quantitative hydrolysis.

References

  • Brooks, C. A., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • Lawhorn, B. G., et al. (2018). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • Khoshbouei, H., et al. (2015). Neuroprotection by mefenamic acid against D-serine: Involvement of oxidative stress, inflammation and apoptosis. ResearchGate. Retrieved from[Link]

Sources

Method

Application Notes and Protocols: Elucidating the Mechanism of Action of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is a novel synthetic compound featuring a unique com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is a novel synthetic compound featuring a unique combination of three key chemical moieties: a salicylate core, a sulfonamide group, and a pyrrolidine ring. While the specific biological activities of this compound are yet to be fully characterized, its structural components suggest a rich potential for pharmacological activity. The sulfonamide group is a well-established pharmacophore known for its role in a variety of enzyme inhibitors, including those targeting carbonic anhydrases and proteases.[1][2][3] The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, contributing to their target specificity and pharmacokinetic properties.[4][5][6]

This comprehensive guide is designed for researchers and drug development professionals embarking on the study of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. It provides a structured, hypothesis-driven approach to systematically elucidate its mechanism of action, from initial broad-based screening to specific target identification and validation. The protocols and workflows outlined herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.

Hypothesis-Driven Approach to Mechanism of Action Studies

Given the structural features of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate, we can formulate several primary hypotheses regarding its potential molecular targets. This initial phase is crucial for designing a focused and efficient experimental plan.

Primary Hypotheses:

  • Enzyme Inhibition: The presence of the sulfonamide moiety strongly suggests that the compound may act as an enzyme inhibitor.[1] Potential targets include:

    • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, which are involved in pH regulation and various physiological processes.[2][7]

    • Proteases: Various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases, are known targets of sulfonamide-containing compounds.[1][3]

    • Kinases: A growing number of kinase inhibitors incorporate sulfonamide groups.[3]

  • Receptor Modulation: The pyrrolidine ring and the overall three-dimensional structure of the compound may facilitate its binding to cell surface or nuclear receptors.

  • Ion Channel Blockade: The compound's structure could potentially interact with and modulate the activity of various ion channels.

The following sections provide a tiered experimental workflow to systematically test these hypotheses.

Tier 1: Initial Phenotypic Screening and Target Class Identification

The initial phase of investigation should involve broad phenotypic screening to identify the general biological effects of the compound. This will help to narrow down the potential therapeutic areas and guide more focused mechanistic studies.

Protocol 1: Broad-Spectrum Cell-Based Phenotypic Screening

Objective: To identify the cellular processes and pathways affected by Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate in a panel of diverse human cell lines.

Materials:

  • Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (stock solution in DMSO)

  • A panel of human cell lines (e.g., cancer cell lines from different tissues, normal fibroblasts, endothelial cells)

  • Cell culture media and supplements

  • 96-well and 384-well microplates

  • Automated microscopy platform

  • Fluorescent dyes for cell health and morphology (e.g., Hoechst 33342 for nuclei, CellTracker for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton)

  • MTT or PrestoBlue reagent for cell viability assessment

Step-by-Step Procedure:

  • Cell Seeding: Seed the selected cell lines into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Add the compound solutions to the cells and include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).

  • High-Content Imaging:

    • At the end of the incubation period, stain the cells with a cocktail of fluorescent dyes.

    • Acquire images using an automated microscopy platform.

    • Analyze the images to quantify various cellular parameters, including cell number, nuclear morphology (for apoptosis), mitochondrial membrane potential, and cytoskeletal organization.

  • Cell Viability Assay: In parallel plates, perform an MTT or PrestoBlue assay to determine the compound's effect on cell proliferation and viability.

Data Analysis and Interpretation:

Observed Phenotype Potential Implication Next Steps
Dose-dependent decrease in cell viability in cancer cell linesPotential anticancer activityProceed to cancer-specific mechanistic studies
Changes in nuclear morphology (e.g., condensation, fragmentation)Induction of apoptosisWestern blot for apoptosis markers (Caspase-3, PARP cleavage)
Alterations in cytoskeletal structureInterference with cell migration or divisionWound healing assay, cell cycle analysis
Disruption of mitochondrial membrane potentialMitochondrial toxicity or involvement in apoptosisSeahorse assay for metabolic analysis

Workflow for Initial Phenotypic Screening

G cluster_0 Tier 1: Phenotypic Screening A Compound Synthesis & QC C Dose-Response Treatment A->C B Cell Line Panel Selection B->C D High-Content Imaging C->D E Cell Viability Assays C->E F Data Analysis & Phenotype Identification D->F E->F

Caption: Workflow for initial phenotypic screening of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

Tier 2: Target Identification and Validation

Once a consistent and reproducible phenotype has been identified, the next step is to pinpoint the specific molecular target(s) of the compound.

Protocol 2: In Vitro Enzyme Inhibition Assays

Objective: To determine if Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate directly inhibits the activity of candidate enzymes.

Rationale: Based on the sulfonamide moiety, a panel of carbonic anhydrases, proteases, and kinases should be prioritized.

Materials:

  • Recombinant human enzymes (e.g., various CA isoforms, MMPs, Cathepsins, a panel of kinases)

  • Substrates for each enzyme (fluorogenic or chromogenic)

  • Assay buffers

  • Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

  • Known inhibitors for each enzyme (positive controls)

  • Microplate reader (fluorescence or absorbance)

Step-by-Step Procedure:

  • Assay Setup: In a 96-well or 384-well plate, add the assay buffer, the recombinant enzyme, and varying concentrations of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate or the control inhibitor.

  • Pre-incubation: Allow the compound and the enzyme to pre-incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Reading: Measure the signal (fluorescence or absorbance) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Interpretation of Results:

Enzyme Class Example Targets IC₅₀ Value Interpretation
Carbonic AnhydrasesCA-II, CA-IX, CA-XII< 1 µMPotent inhibitor, warrants further investigation
MetalloproteinasesMMP-2, MMP-91-10 µMModerate inhibitor, may contribute to phenotype
Serine ProteasesThrombin, Trypsin> 50 µMNot a significant inhibitor
KinasesPanel of 96 kinases> 50 µMNot a primary kinase inhibitor
Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate to its target protein in a cellular context.

Rationale: CETSA is a powerful technique to validate target engagement in intact cells. The binding of a ligand stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein

  • Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Step-by-Step Procedure:

  • Cell Treatment: Treat the cells with either the vehicle (DMSO) or a high concentration of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at different temperatures (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Target Identification and Validation Workflow

G cluster_1 Tier 2: Target ID & Validation G Phenotype Confirmed H Hypothesis-driven Target Selection (e.g., CAs, MMPs) G->H I In Vitro Enzyme/Binding Assays H->I J Determine IC50/Kd I->J K Cellular Thermal Shift Assay (CETSA) J->K If potent hit L Target Engagement Confirmed K->L

Caption: Workflow for target identification and validation of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

Tier 3: Signaling Pathway Analysis

Once the direct target is validated, the next step is to understand how the compound's interaction with its target affects downstream signaling pathways.

Protocol 4: Phospho-Proteomic Profiling

Objective: To obtain an unbiased, global view of the signaling pathways modulated by Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

Rationale: If the target is a kinase or a protein that regulates a kinase, this method will reveal the downstream phosphorylation events.

Materials:

  • Cell line of interest

  • Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

  • Lysis buffer with phosphatase and protease inhibitors

  • Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)

  • LC-MS/MS instrument

Step-by-Step Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound or vehicle for a short duration (e.g., 1-6 hours) and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the treated and control samples. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways that are significantly affected.

Hypothetical Signaling Pathway (If target is CA-IX in cancer cells)

G cluster_2 Hypothetical Pathway A Compound B CA-IX A->B Inhibits C Extracellular Acidosis B->C Prevents D Intracellular Alkalinization B->D Prevents E Metastasis C->E Promotes F Drug Resistance D->F Promotes

Caption: Hypothetical pathway if the compound inhibits Carbonic Anhydrase IX (CA-IX).

Conclusion

The study of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate presents an exciting opportunity to discover a novel therapeutic agent. Its unique chemical structure, combining features of known pharmacophores, provides a strong rationale for a thorough investigation of its biological activities. The systematic, multi-tiered approach outlined in these application notes provides a robust framework for elucidating its mechanism of action. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can efficiently and accurately characterize the pharmacological profile of this promising compound. This structured methodology not only ensures scientific rigor but also accelerates the journey from a novel chemical entity to a potential therapeutic candidate.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]

  • Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (2020). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1886–1892. [Link]

  • Al-Sayad, K. A., Elmasry, G. H., & El-Naggar, A. M. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 148, 107409. [Link]

  • Khan, I., Ali, S., Muhammad, N., & Khan, A. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(1), 1-16. [Link]

  • Akhtar, N., Arshad, M. F., & Ahmad, A. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 170-174. [Link]

  • Poyraz, S., Kaya, M. V., & Atlı, Ö. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249354. [Link]

  • Deore, V., & Shinde, S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(9), 10692-10700. [Link]

  • Lain, N., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9634-9649. [Link]

  • Petri, G. L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. [Link]

  • Kumar, R., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in the Synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize your reaction conditions to achieve higher yields and purity.

The synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate typically proceeds in two key stages: the sulfamoylation of salicylic acid to form the intermediate 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid, followed by the esterification of the carboxylic acid. This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.

Part 1: Troubleshooting the Sulfamoylation of Salicylic Acid

The initial step of introducing the pyrrolidine-1-sulfonyl group onto the salicylic acid backbone is critical and often a source of low yield.

FAQ 1: I am observing a very low yield of my desired 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid. What are the likely causes?

Low yields in this step can often be traced back to three primary areas: reagent quality, reaction conditions, and the work-up procedure.

A1: Initial Troubleshooting Workflow

Before a deep dive into the reaction mechanism, it's essential to verify the basics of your experimental setup.

start Low Yield Observed reagents Verify Reagent Quality - Chlorosulfonic acid (fresh?) - Salicylic acid (dry?) - Pyrrolidine (pure?) - Solvent (anhydrous?) start->reagents setup Check Reaction Setup - Anhydrous conditions maintained? - Inert atmosphere (N2 or Ar)? - Correct stoichiometry? start->setup workup Review Workup Procedure - Appropriate quenching method? - Correct pH for precipitation/extraction? start->workup

Caption: Initial troubleshooting workflow for low sulfamoylation yield.

Potential Causes and In-Depth Solutions:

  • Poor Reagent Quality:

    • Hydrolysis of Chlorosulfonic Acid: Chlorosulfonic acid is extremely sensitive to moisture and will readily hydrolyze to sulfuric acid and HCl, neither of which will effectively sulfonylate the aromatic ring. Always use a fresh bottle of chlorosulfonic acid or one that has been properly stored under anhydrous conditions.

    • Purity of Salicylic Acid: Ensure your salicylic acid is dry and free of impurities. The presence of water can contribute to the decomposition of the chlorosulfonic acid.

  • Suboptimal Reaction Conditions:

    • Presence of Moisture: This is a critical factor. All glassware must be thoroughly oven-dried, and anhydrous solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

    • Reaction Temperature: The initial chlorosulfonation of salicylic acid is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent side reactions. Allowing the temperature to rise can lead to the formation of undesired byproducts.

    • Stoichiometry: Precise control over the molar ratios of the reactants is crucial. An excess of chlorosulfonic acid can lead to polysulfonation or degradation of the starting material.

  • Inefficient Work-up:

    • Quenching: The reaction mixture must be quenched carefully, typically by slowly adding it to ice. This hydrolyzes the excess chlorosulfonic acid and any intermediate sulfonyl chloride.

    • pH Adjustment: The desired product, 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid, is a carboxylic acid and will be soluble in its deprotonated (salt) form at high pH. To isolate the product, the aqueous solution should be acidified to a low pH (typically pH 1-2) to induce precipitation. Incomplete acidification will result in a loss of product to the aqueous phase.

FAQ 2: I am seeing multiple spots on my TLC plate after the sulfamoylation reaction. What are the possible side products?

The presence of multiple spots indicates the formation of side products. Understanding these potential side reactions is key to minimizing their formation.

A2: Potential Side Reactions

sub Salicylic Acid product Desired Product: 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid sub->product Controlled Conditions side1 Side Product 1: Disulfonated Salicylic Acid sub->side1 Excess Chlorosulfonic Acid side2 Side Product 2: Polymeric Material sub->side2 High Temperature side3 Side Product 3: Unreacted Salicylic Acid sub->side3 Incomplete Reaction reagent Chlorosulfonic Acid

Caption: Potential reaction pathways leading to desired product and side products.

  • Disulfonated Products: If an excess of chlorosulfonic acid is used or if the reaction temperature is too high, disulfonation of the salicylic acid ring can occur. To mitigate this, use a controlled stoichiometry of chlorosulfonic acid (typically 1.1 to 1.5 equivalents).

  • Polymerization: Salicylic acid can be prone to polymerization under harsh acidic conditions and high temperatures.[1] Maintaining a low reaction temperature is crucial to prevent this.

  • Unreacted Starting Material: A significant amount of unreacted salicylic acid may indicate that the reaction has not gone to completion or that the chlorosulfonic acid has been deactivated by moisture.

Part 2: Troubleshooting the Esterification of 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid

The second stage of the synthesis, the esterification of the carboxylic acid, also presents its own set of challenges.

FAQ 3: My esterification reaction to form Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is giving a low yield. What should I investigate?

Low yields in Fischer esterification are common and often related to equilibrium limitations and side reactions.

A3: Key Factors in Esterification

Parameter Potential Issue Troubleshooting Action Scientific Rationale
Water Removal The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1]Use a Dean-Stark trap for azeotropic removal of water, or add a drying agent like anhydrous sodium sulfate.Le Chatelier's principle: removing a product (water) drives the reaction forward.
Catalyst An insufficient amount or inactive catalyst (e.g., concentrated sulfuric acid) will result in a slow or incomplete reaction.Use a catalytic amount of a strong acid like concentrated H₂SO₄. Ensure the catalyst is not old or contaminated.The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Reaction Time & Temperature Inadequate reaction time or temperature will lead to an incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. Gentle reflux is typically required.Esterification is often a slow process that requires sufficient thermal energy to overcome the activation barrier.
Purity of Starting Material Impurities in the 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid can interfere with the esterification.Ensure the starting acid is pure and dry before proceeding with the esterification.Impurities can consume the catalyst or participate in side reactions.
FAQ 4: How can I purify the final product, Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate, effectively?

Purification is crucial to obtain a high-purity final product.

A4: Purification Strategies

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[2] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is not effective or if you have oily impurities, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Acid/Base Washes: During the work-up, washing the organic layer with a dilute sodium bicarbonate solution can help remove any unreacted carboxylic acid starting material. A subsequent wash with brine will help to remove residual water before drying the organic layer.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid (Illustrative)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylic acid (1.0 eq).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • To the resulting aqueous solution, slowly add pyrrolidine (1.1 eq) while maintaining the temperature below 10 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Acidify the solution to pH 1-2 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (Illustrative)

  • In a round-bottom flask, dissolve 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid (1.0 eq) in methanol (a sufficient volume to dissolve the solid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

By carefully considering the factors outlined in this guide, you can effectively troubleshoot and optimize the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate, leading to improved yields and a higher purity final product.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Ester Derivatives of Salicylic Acid. (n.d.).
  • BenchChem. (2025). improving yield in methyl salicylate esterification reaction.
  • Google Patents. (1946).
  • Books, S. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. (n.d.). Aspirin.
  • NIH. (n.d.).
  • Quora. (2021). Why is it when salicylic acid reacts with itself that the ester is formed between the phenol...
  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • PrepChem.com. (n.d.). Synthesis of a) Methyl-2-hydroxy-5-(1,1-dimethylpropyl)
  • Google Patents. (2006).
  • Patsnap. (2016).
  • PubMed. (1989). Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • FAQ. (2020).
  • Technical Disclosure Commons. (2024). A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy.
  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Chemical Substance Information. (n.d.). 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid.
  • Reagent Database. (n.d.). 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.
  • PubChem. (n.d.). 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid | C12H15NO4S | CID 1217305.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive resource that addresses common challenges, particularly those related to reaction selectivity and yield, by combining established chemical principles with practical, field-proven troubleshooting strategies.

The synthesis of this molecule, while seemingly straightforward, involves a classic two-step electrophilic aromatic substitution followed by nucleophilic substitution. Success hinges on precise control over reaction conditions to mitigate side reactions and ensure the desired regioselectivity. This guide will walk you through the causality behind each experimental choice, offering a self-validating framework for your synthetic protocols.

Core Synthesis Pathway

The primary route to Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate involves two key transformations:

  • Chlorosulfonylation: An electrophilic aromatic substitution on the starting material, Methyl Salicylate, using chlorosulfonic acid.

  • Amidation: The resulting sulfonyl chloride is then reacted with pyrrolidine to form the final sulfonamide product.

MS Methyl Salicylate Intermediate Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate MS->Intermediate Step 1: Chlorosulfonylation CSA Chlorosulfonic Acid (ClSO3H) CSA->Intermediate Product Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate Intermediate->Product Step 2: Amidation Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge to selectivity in this synthesis?

The primary challenge is controlling the electrophilic chlorosulfonylation step. The methyl salicylate starting material has two activating groups: a strongly ortho-, para-directing hydroxyl group (-OH) and a meta-directing methyl ester group (-COOCH₃). The substitution pattern is dominated by the powerful -OH director. While literature confirms that sulfonation of salicylic acid almost exclusively yields the 5-substituted product (para to the hydroxyl), improper conditions can theoretically lead to minor isomers or polysubstitution.[1]

Q2: What are the most critical reaction parameters to control?

There are three critical parameters:

  • Moisture Control: Sulfonyl chlorides and chlorosulfonic acid are extremely sensitive to moisture. Water will hydrolyze them to their corresponding sulfonic acids, which are unreactive towards amidation, thus killing the reaction.[2][3] All glassware must be oven-dried, and anhydrous solvents should be used under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature: The chlorosulfonylation step is highly exothermic and requires careful temperature management (typically 0-5°C) to prevent degradation and unwanted side reactions. The subsequent amidation step also benefits from initial cooling to control the reaction rate.

  • Stoichiometry: The molar ratio of chlorosulfonic acid to methyl salicylate must be carefully controlled. A large excess can lead to the formation of di-sulfonylated by-products.

Q3: What are the most common by-products I should anticipate?

The main impurities arise from side reactions or incomplete conversions:

  • Methyl 2-hydroxy-5-sulfobenzoate: Formed from the hydrolysis of the intermediate sulfonyl chloride. This is a highly polar, water-soluble impurity.

  • Unreacted Methyl Salicylate: Due to incomplete reaction.

  • Di-sulfonylated products: If excess chlorosulfonic acid is used.

  • Polymeric materials: Can form if the unprotected amine of a starting material reacts with the sulfonyl chloride intermediate in related syntheses, highlighting the importance of controlled conditions.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Observed Potential Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Product Formation A. Reagent Decomposition: Chlorosulfonic acid or the intermediate sulfonyl chloride has hydrolyzed due to moisture.[2][3]Solution: Ensure all glassware is rigorously oven-dried. Use fresh, anhydrous solvents. Handle chlorosulfonic acid under an inert atmosphere (N₂ or Ar). It is best practice to use the generated methyl 5-(chlorosulfonyl)-2-hydroxybenzoate immediately in the next step without prolonged storage.
B. Low Amine Reactivity/Protonation: The pyrrolidine is protonated by the HCl generated during the reaction, rendering it non-nucleophilic.Solution: The amidation step must include a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an acid scavenger.[3] Use at least 2 equivalents of pyrrolidine (one to react, one to act as the base) or 1 equivalent of pyrrolidine with 1.1-1.2 equivalents of another base like triethylamine.
C. Incorrect Reaction Temperature: The chlorosulfonylation may have been run at too low a temperature, preventing the reaction from initiating. Conversely, excessively high temperatures can cause decomposition.Solution: For chlorosulfonylation, maintain a strict temperature range, typically 0-5°C, during the addition of chlorosulfonic acid, then allow it to warm slowly to room temperature. For amidation, add the amine at 0°C and then allow the reaction to proceed at room temperature.
2. Significant By-product Formation A. Hydrolysis Product Dominates: A highly polar spot on TLC/LCMS, corresponding to methyl 2-hydroxy-5-sulfobenzoate, is the major product.Solution: This is a clear indication of water contamination. Review all drying procedures for glassware, solvents, and starting materials. Ensure the workup for the chlorosulfonylation step is performed under anhydrous conditions until the quenching step.
B. Di-sulfonylation Observed: A less polar spot on TLC or a higher mass ion in LCMS may indicate the formation of a di-sulfonylated species.Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.1-1.5 equivalents) of chlorosulfonic acid. Ensure slow, controlled addition of the acid to the substrate to avoid localized high concentrations.
3. Difficult Product Purification A. Product and Impurities Co-elute: The desired product has a similar polarity to unreacted starting material or certain by-products, making silica gel chromatography challenging.Solution: Modify the mobile phase for column chromatography (e.g., using a gradient of ethyl acetate in hexanes with a small percentage of acetic acid to sharpen peaks). If separation is still difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
B. Removing Sulfonic Acid By-product: The hydrolyzed sulfonic acid by-product is difficult to remove from the desired sulfonamide.Solution: Utilize an aqueous workup. The sulfonic acid is highly water-soluble, especially at neutral or basic pH, and can be removed by washing the organic layer with a dilute sodium bicarbonate solution.[5] The desired sulfonamide product will remain in the organic layer.
C. Product is Water-Soluble: The final product shows some solubility in the aqueous layer during extraction.Solution: Perform extractions with a suitable organic solvent like ethyl acetate. If product loss to the aqueous phase is a concern, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
Troubleshooting Workflow

Start Low Yield or Purity Issue CheckReagents Verify Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp? Inert atm?) CheckReagents->CheckConditions Reagents OK AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS, NMR) CheckConditions->AnalyzeCrude Conditions OK Hydrolysis Problem: Hydrolysis (Sulfonic Acid) AnalyzeCrude->Hydrolysis High Polarity By-product Selectivity Problem: Isomer Formation or Di-substitution AnalyzeCrude->Selectivity Multiple Product Spots Incomplete Problem: Incomplete Reaction AnalyzeCrude->Incomplete Starting Material Remains SolveHydrolysis Solution: Strict Anhydrous Conditions Hydrolysis->SolveHydrolysis SolveSelectivity Solution: Control Stoichiometry & Temp. Selectivity->SolveSelectivity SolveIncomplete Solution: Optimize Time/Temp/Base Incomplete->SolveIncomplete

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize selectivity and yield. All operations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
  • Setup: Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, in an ice-water bath. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add methyl salicylate (1.0 eq). Add a suitable anhydrous solvent like dichloromethane (DCM) if desired to aid stirring, although the reaction can be run neat.

  • Addition: Slowly add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition. The mixture will become viscous and HCl gas will evolve.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for 2-4 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a flask containing crushed ice. This will quench the reaction and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acids. Dry the solid under vacuum. This crude methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is typically used immediately in the next step without further purification.

Part 2: Synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
  • Setup: In a separate oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask in an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of pyrrolidine (2.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred sulfonyl chloride solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or until completion is confirmed by TLC/LC-MS.

  • Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the final product.

Quantitative Data Summary

The following table provides a general guide for reaction parameters. Optimal conditions may vary and should be determined empirically.

Parameter Step 1: Chlorosulfonylation Step 2: Amidation Reference/Rationale
Substrate Methyl Salicylate (1.0 eq)Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (1.0 eq)Stoichiometric baseline
Key Reagent Chlorosulfonic Acid (1.1-1.5 eq)Pyrrolidine (2.2 eq) or Pyrrolidine (1.1 eq) + Et₃N (1.2 eq)Slight excess for Step 1 drives reaction; base is critical for Step 2.[3]
Solvent Neat or Anhydrous DCMAnhydrous DCM or THFAnhydrous conditions are essential.[2]
Temperature 0-5°C (addition), then RT0°C (addition), then RTControls exotherm and minimizes side reactions.
Reaction Time 3-6 hours12-18 hoursMonitor by TLC/LC-MS for completion.[2]
Typical Yield >90% (crude)60-85% (after purification)Yields are dependent on strict adherence to anhydrous conditions.
References
  • Bhaskaruni, S. et al. (2025). Conversion of phenols to phosphamides and sulfonamides through a sequential dearomative functionalization and reductive coupling strategy. Organic Chemistry Frontiers. [Link]

  • Haj Hossen, M. et al. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry. [Link]

  • Biscoe, M. R. et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Google Patents. (2002).
  • Google Patents. (1988).
  • Wang, F. et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry. [Link]

  • Willis, M. C. et al. (2015). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. The Journal of Organic Chemistry. [Link]

  • Reddit r/Chempros. (2024). Question on purifying aryl Sulfonic acids. [Link]

  • Willis, M. C. et al. (2015). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. PubMed. [Link]

  • Blakemore, D. et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Reddit r/chemistry. (2015). Synthesis of an Sulfonamide, why is this step neccessary?[Link]

  • Zhang, W. et al. (2026). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Farré, M. et al. (2010). Investigating the Chlorination of Acidic Pharmaceuticals and By-Product Formation Aided by an Experimental Design Methodology. PubMed. [Link]

  • PrepChem. (2023). Synthesis of a) Methyl-2-hydroxy-5-(1,1-dimethylpropyl)benzoate. [Link]

  • ResearchGate. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]

  • Luo, M. et al. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis. [Link]

  • Liu, Y. et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. PubMed. [Link]

  • Google Patents. (1958).
  • Hogberg, T. et al. (1989). Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride. PubMed. [Link]

  • Patsnap. (2016).
  • Google Patents. (2006).
  • Bîcu, E. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Luescher, M. U. et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Google Patents. (1931).
  • ResearchGate. (2020). Structure and biosynthesis of methyl salicylate in plants. [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges, thereby improving yield and purity.

The synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is typically a two-step process:

  • Chlorosulfonylation: Methyl 2-hydroxybenzoate (methyl salicylate) is reacted with chlorosulfonic acid to form the key intermediate, methyl 2-hydroxy-5-(chlorosulfonyl)benzoate.

  • Sulfonamide Formation: The sulfonyl chloride intermediate is then reacted with pyrrolidine to yield the final product.

While seemingly straightforward, each step is prone to specific side reactions that can complicate the synthesis and purification process. This guide will explore these challenges in detail.

Overall Synthesis Workflow

A Methyl 2-hydroxybenzoate (Methyl Salicylate) C Step 1: Chlorosulfonylation (Low Temperature) A->C B Chlorosulfonic Acid (ClSO3H) B->C D Methyl 2-hydroxy-5-(chlorosulfonyl)benzoate (Intermediate) C->D Forms intermediate F Step 2: Sulfonamide Formation (Base, Anhydrous Solvent) D->F E Pyrrolidine E->F G Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (Final Product) F->G Forms final product A Methyl 2-hydroxy-5-(chlorosulfonyl)benzoate C Hydrolysis A->C B H₂O (Water) B->C D Methyl 2-hydroxy-5-sulfobenzoic acid (Unreactive Side Product) C->D Forms sulfonic acid E HCl C->E Byproduct A Methyl 2-hydroxy-5-(chlorosulfonyl)benzoate C Di-sulfonylation A->C B Excess ClSO₃H + High Temperature B->C D Methyl 3,5-bis(chlorosulfonyl)-2-hydroxybenzoate (Di-substituted Side Product) C->D Uncontrolled reaction

Optimization

Enhancing the stability of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate for biological assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate .

While this compound offers a highly specific pharmacophore, its structural features—specifically the methyl ester, the phenolic hydroxyl, and the lipophilic sulfonamide—present distinct challenges in aqueous and biological environments. This guide synthesizes field-proven troubleshooting strategies to ensure the chemical integrity and reproducibility of your assays.

Section 1: Chemical & Enzymatic Stability (The Ester & Phenol Liabilities)

Q: My compound loses activity rapidly in plasma, serum-supplemented media, or cell lysates. How do I prevent this? A: The rapid loss of activity is almost certainly due to enzymatic hydrolysis. The methyl ester moiety in your compound is highly susceptible to cleavage by carboxylesterases (CES1 and CES2), which are abundant in rodent plasma, human serum, and hepatic cell lines[1]. The ester bond acts as a prime target for nucleophilic attack by the catalytic serine residue within the carboxylesterase active site, converting your compound into its inactive carboxylic acid metabolite (2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid)[2].

  • The Solution: To stabilize the compound without altering the underlying biology of your assay, pre-treat your biological matrix with Bis-(p-nitrophenyl) phosphate (BNPP) . BNPP is an irreversible organophosphate inhibitor that covalently binds to the catalytic serine of carboxylesterases, effectively neutralizing them[3]. A working concentration of 100 µM to 500 µM BNPP is typically sufficient to halt ester hydrolysis[3].

Q: I am running a biochemical assay (no cells or serum), yet I still observe compound degradation over 24 hours. Why? A: In the absence of enzymes, your compound is falling victim to base-catalyzed chemical hydrolysis and phenolic oxidation. Ester bonds demonstrate higher susceptibility to hydrolysis at elevated pH levels due to increased hydroxide ion concentration attacking the carbonyl carbon[4]. Furthermore, the 2-hydroxy group (phenol) can undergo oxidation in the presence of dissolved oxygen and trace transition metals.

  • The Solution: Strictly maintain your assay buffer pH between 6.5 and 7.2. If your assay biology permits, supplement the buffer with 1 mM EDTA to chelate trace metals, which act as catalysts for both ester hydrolysis and phenolic oxidation.

Pathway Parent Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate CES Carboxylesterases (CES1/CES2 in Plasma/Cells) Parent->CES Enzymatic pH High pH / Aqueous Media (pH > 7.5) Parent->pH Chemical Ox Transition Metals / O2 Parent->Ox Oxidative Hydrolysis Hydrolysis (Ester Cleavage) CES->Hydrolysis pH->Hydrolysis Oxidation Phenolic Oxidation Ox->Oxidation Metabolite1 2-hydroxy-5-(pyrrolidine-1- sulfonyl)benzoic acid Hydrolysis->Metabolite1 Metabolite2 Quinone / Dimer Species Oxidation->Metabolite2 BNPP BNPP / PMSF (Esterase Inhibitors) BNPP->CES Blocks Buffer pH Control (pH 6.5-7.2) Buffer->pH Mitigates Antiox EDTA / Antioxidants Antiox->Ox Prevents

Diagram 1: Primary degradation pathways and targeted stabilization strategies.

Section 2: Formulation & Kinetic Solubility (The Sulfonamide Liability)

Q: I am observing erratic IC50 curves and high well-to-well variability. Is the compound chemically degrading during the assay? A: While degradation is possible, erratic readouts are more commonly a symptom of kinetic precipitation . The pyrrolidine-1-sulfonyl group adds significant lipophilicity to the molecule. When you dilute a high-concentration DMSO stock directly into an aqueous buffer, the localized concentration of the compound at the pipette tip exceeds its kinetic solubility limit before it can diffuse, causing it to "crash out" into micro-precipitates[5]. This lowers the actual effective concentration in the well.

  • The Solution: Never exceed a final DMSO concentration of 1.0% in your assay (ideally ≤ 0.5% for cell-based assays)[5]. To prevent localized precipitation, perform a stepwise serial dilution in 100% DMSO first, and then transfer a constant, small volume (e.g., 2 µL) into a large volume of rapidly mixing aqueous buffer (98 µL). If precipitation persists, add a non-ionic surfactant like 0.01% Tween-20 to the aqueous buffer to lower the surface tension and stabilize the compound in solution.

Workflow Start Issue: Erratic Assay Readouts Q1 Is the assay cell-based or using plasma/serum? Start->Q1 Yes1 Suspect Enzymatic Hydrolysis Q1->Yes1 Yes No1 Suspect Precipitation or Chemical Degradation Q1->No1 No Action1 Add 100-500 µM BNPP or heat-inactivate serum Yes1->Action1 Q2 Is DMSO > 1% or compound > 10 µM? No1->Q2 Yes2 Suspect Kinetic Precipitation Q2->Yes2 Yes No2 Check pH & Buffer Stability Q2->No2 No Action2 Perform stepwise dilution Add 0.01% Tween-20 Yes2->Action2 Action3 Maintain pH < 7.2 Add 1 mM EDTA No2->Action3

Diagram 2: Troubleshooting workflow for erratic assay readouts.

Section 3: Quantitative Data Summaries

To aid in experimental design, the following tables summarize the expected stability and solubility parameters for methyl ester sulfonamide derivatives under various conditions.

Table 1: Expected Stability Profile & Half-Lives

Matrix / ConditionStabilizer AddedExpected Half-Life (t½)Primary Degradation Mechanism
Rodent Plasma (37°C)None< 30 minutesCES-mediated enzymatic hydrolysis
Rodent Plasma (37°C)500 µM BNPP> 4 hoursStabilized by CES inhibition
Aqueous Buffer (pH 8.0)None~ 2 - 4 hoursBase-catalyzed chemical hydrolysis
Aqueous Buffer (pH 6.8)1 mM EDTA> 24 hoursStabilized (hydrolysis & oxidation mitigated)

Table 2: Kinetic Solubility Limits in Common Buffers (1% DMSO)

Buffer SystemAdditivesApprox. Kinetic Solubility LimitVisual Indicator of Failure
PBS (pH 7.4)None10 - 25 µMCloudiness / Micro-crystals
PBS (pH 7.4)0.01% Tween-2050 - 100 µMClear solution maintained
Cell Media (DMEM)10% FBS> 100 µMProtein binding acts as a sink

Section 4: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies incorporate necessary internal controls to isolate the specific variables affecting your compound.

Protocol 1: Plasma Stability Assessment with CES Inhibition

This protocol validates whether degradation is enzymatically driven and confirms the rescuing effect of BNPP.

  • Matrix Preparation: Aliquot 980 µL of fresh plasma (or serum) into three separate tubes:

    • Tube A (Control): Add 10 µL of PBS vehicle.

    • Tube B (Inhibited): Add 10 µL of a 50 mM BNPP stock (Final concentration: 500 µM).

    • Tube C (Blank): Add 10 µL of PBS vehicle (No compound will be added here).

  • Pre-incubation: Incubate all tubes at 37°C for 30 minutes to allow BNPP to irreversibly bind and neutralize esterases.

  • Compound Spiking: Add 10 µL of a 100 µM compound stock (in 100% DMSO) to Tubes A and B. Add 10 µL of pure DMSO to Tube C. (Final compound concentration: 1 µM; Final DMSO: 1%).

  • Sampling: Immediately (t=0), and at 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each tube.

  • Quenching: Instantly quench the enzymatic reaction by dispensing the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes at 4°C, and analyze the supernatant via LC-MS/MS. A stable concentration in Tube B compared to rapid depletion in Tube A confirms CES-mediated hydrolysis.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This protocol identifies the maximum aqueous concentration before nucleation occurs, preventing false negatives in bioassays[5].

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO across 8 wells (Range: 10 mM down to 78 µM).

  • Aqueous Transfer: In a separate clear-bottom 96-well assay plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Spiking: Rapidly transfer 2 µL from each DMSO dilution well into the corresponding buffer well. Mix immediately by pipetting up and down. (Final compound range: 100 µM down to 0.78 µM; Final DMSO: 1%).

  • Incubation & Reading: Incubate at room temperature for 2 hours. Measure the plate using a nephelometer (light scatter) or a microplate reader at 620 nm (absorbance).

  • Validation: The kinetic solubility limit is defined as the highest concentration point before a statistically significant increase in light scatter/absorbance is observed relative to a DMSO-only vehicle control well.

Sources

Troubleshooting

Addressing solubility issues of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate in aqueous media

Technical Support Center: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues, ensuring the smooth progression of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting solubility. While experimentally derived data for this specific molecule is not widely published, we can infer its likely characteristics from its structure and related analogs.

  • Structure: The molecule contains a weakly acidic phenolic hydroxyl group (-OH) and a non-ionizable but polar pyrrolidine sulfonyl group. The methyl ester is also a key feature.

  • Acidity (pKa): The phenolic hydroxyl group is the primary ionizable moiety. Its pKa is estimated to be in the range of 8-10, similar to other substituted phenols. This means it will be predominantly in its neutral, less soluble form at physiological pH (~7.4) and below.

  • Lipophilicity (LogP): The combination of the benzene ring, pyrrolidine, and methyl ester group suggests the molecule is lipophilic ("fat-loving"), which corresponds to low aqueous solubility. The calculated LogP (a measure of lipophilicity) is expected to be greater than 2, indicating a preference for organic phases over aqueous ones.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS)?

This is a classic issue known as "crashing out" and is a hallmark of a compound with poor aqueous solubility. It occurs because:

  • High DMSO Concentration: The compound is highly soluble in the 100% DMSO stock.

  • Solvent Shift: When you add this stock to an aqueous buffer, the overall solvent environment abruptly changes from a highly organic one (DMSO) to a highly aqueous one.

  • Supersaturation and Precipitation: The aqueous buffer cannot dissolve the compound at the new, higher concentration. The solution becomes supersaturated, and the excess compound rapidly precipitates out of the solution.[1][2] This is a measure of kinetic solubility , which is often higher than the true equilibrium solubility but is unstable.[3][4]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

This distinction is critical for designing robust experiments.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent after an extended period, where the rates of dissolution and precipitation are equal.[1][2] It is typically measured using a shake-flask method over 24-72 hours.[4] This value represents the maximum stable concentration.

  • Kinetic Solubility: This is the concentration at which a compound precipitates when a solution is prepared rapidly, such as by diluting a DMSO stock into buffer.[1][2][4] The resulting supersaturated solution is metastable and will likely precipitate over time.[1][2]

Why it matters: For a short in vitro assay, a kinetically soluble preparation might suffice if used immediately. However, for longer cell-based assays, animal studies, or formulation development, relying on kinetic solubility is risky. Precipitation can lead to inaccurate and non-reproducible results. Aiming for a formulation that achieves thermodynamic solubility is always the more rigorous approach.

Part 2: Troubleshooting Guide - A Systematic Approach

When facing solubility issues, a systematic approach saves time and resources. This guide provides a logical workflow from simple fixes to more advanced formulation strategies.

Problem: Compound is not dissolving or is precipitating in aqueous media.

Follow these steps sequentially.

Scientific Rationale: As a weak acid (due to the phenolic hydroxyl group), the solubility of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate can be significantly increased by raising the pH of the medium. According to the Henderson-Hasselbalch equation, when the pH is above the compound's pKa, the hydroxyl group will deprotonate to form a more polar, and thus more water-soluble, phenolate anion.[5]

When to Use: This is often the simplest and most effective first step, especially for preparing stock solutions or for in vitro assays where a specific pH is not strictly required.

Limitations:

  • The required pH might be incompatible with your biological system (e.g., cell culture media is typically buffered to pH 7.2-7.4).

  • The compound may be unstable at high pH. A preliminary stability test is recommended.

Protocol 1: pH-Based Solubility Enhancement

  • Prepare a slurry of the compound in your desired aqueous buffer (e.g., start with 1 mg/mL in water or PBS).

  • While stirring, add a small amount of a base, such as 0.1 M NaOH, dropwise.

  • Monitor the pH and visual clarity of the solution.

  • Continue adding base until the compound fully dissolves. Record the final pH.

  • Self-Validation: Let the solution sit for at least one hour and visually inspect for any precipitation, which would indicate instability or that the solubility limit was only transiently exceeded.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for lipophilic molecules, effectively increasing their solubility.[8][9] The mechanism involves disrupting water's hydrogen bond network, which creates "pockets" that can accommodate the nonpolar drug molecule.[10]

When to Use: When pH adjustment is not feasible or insufficient. This is a very common and effective technique for both in vitro and in vivo preclinical studies.[11]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol[7][12]

Data Presentation: Recommended Starting Co-solvent Concentrations

Co-solventTypical Starting Concentration (v/v %) for In VitroNotes
DMSO ≤ 1% (often ≤ 0.5% for cell assays)Potent solvent but can have cellular toxicity at >0.5%.
Ethanol ≤ 5%Generally well-tolerated but can be volatile.
PEG 400 5 - 20%Low toxicity, often used in parenteral formulations.[11]
Propylene Glycol 10 - 30%Good safety profile, common in oral and parenteral formulations.[11]

Protocol 2: Co-solvent Screening

  • Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in PEG 400).

  • In separate vials, prepare a series of co-solvent/aqueous buffer blends (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in PBS).

  • Add a small aliquot of the stock solution from step 1 to each blend to reach a target final concentration (e.g., 1 mg/mL).

  • Vortex each vial thoroughly and allow it to equilibrate for at least 30 minutes.

  • Self-Validation: Visually inspect each vial for precipitation. For a more quantitative measure, centrifuge the vials and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound, within their hydrophobic core, forming an "inclusion complex".[13][14] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[13][15]

When to Use: When co-solvents are not sufficient or are incompatible with the experimental system. Cyclodextrins are widely used in pharmaceutical formulations to improve solubility, stability, and bioavailability.[14][16]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Determine the molar ratio for complexation (start with a 1:1 molar ratio of the compound to cyclodextrin).

  • Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. Warming the solution slightly can aid dissolution.

  • Slowly add the powdered compound to the cyclodextrin solution while stirring or vortexing vigorously.

  • Continue to stir the mixture for several hours (4-24 hours) at room temperature to allow for complete complex formation.

  • Self-Validation: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. Analyze the filtrate by HPLC-UV to determine the final concentration, which represents the solubility enhancement achieved.

Visualization of Methodologies

Diagram 1: Systematic Troubleshooting Workflow

G Start Solubility Issue Identified pH_Adjust Step 1: pH Adjustment (Is it effective and compatible?) Start->pH_Adjust Cosolvent Step 2: Co-solvent Screening (Is it effective and non-toxic?) pH_Adjust->Cosolvent No Success Problem Solved: Proceed with Experiment pH_Adjust->Success Yes Cyclodextrin Step 3: Cyclodextrin Complexation (Advanced Formulation) Cosolvent->Cyclodextrin No Cosolvent->Success Yes Cyclodextrin->Success Yes Fail Consult Formulation Specialist Cyclodextrin->Fail No G cluster_0 High Polarity -> Poor Solubility cluster_1 Reduced Polarity -> Increased Solubility W1 H2O W2 H2O W1->W2 H-Bonds W3 H2O W2->W3 H-Bonds Drug1 Drug CW1 H2O CoS Co-solvent CW1->CoS H-Bonds Disrupted Drug2 Drug CoS->Drug2 Solvation CW2 H2O

Co-solvents reduce solvent polarity, enhancing drug solubility.

Diagram 3: Cyclodextrin Inclusion Complex

G cluster_complex CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) Drug Drug (Hydrophobic) Drug->Complex + Drug_in_Complex Drug

A cyclodextrin encapsulates a drug to form a soluble complex.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • International Journal of Applied Pharmaceutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • National Center for Biotechnology Information. (n.d.). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Semantic Scholar. (n.d.).
  • PubMed. (2012).
  • MedicinesComplete. (2026). Pharmaceutical Excipients.
  • Pharma Specialists. (2021). Handbook of Pharmaceutical Excipients.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • World Journal of Pharmaceutical Research. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Sion-translation. (2026).
  • International Journal of Scientific Research & Technology. (n.d.). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach.
  • Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th Edition | PDF | Acid.
  • National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC.
  • American Pharmaceutical Review. (2012).
  • Rowe, R. C., Sheskey, P. J., & Owen, S. C. (Eds.). (2006). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • Taylor & Francis Online. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ScienceAsia. (2020).
  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC.
  • Compounding Today. (n.d.).
  • Chemical Synthesis Database. (2025).
  • University of Mustansiriyah. (n.d.). Exp.
  • Sigma-Aldrich. (n.d.).
  • LookChem. (2024).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.
  • Chemical Substance Information. (n.d.). 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid.
  • NextSDS. (n.d.). 2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)
  • RVR LABS. (n.d.).
  • ChemSynthesis. (2025). methyl 5-hydroxy-2-methylbenzoate - 73505-48-3, C9H10O3, density, melting point, boiling point, structural formula, synthesis.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparison Guide: In Vitro and In Vivo Correlation of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPB) Activity

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Matrix Metalloproteinase (MMP) Inhibition, Pharmacokinetics/Pharmacodynamics (PK/PD), and In Vitro/In Vivo Correlation (IVIVC). Executiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Matrix Metalloproteinase (MMP) Inhibition, Pharmacokinetics/Pharmacodynamics (PK/PD), and In Vitro/In Vivo Correlation (IVIVC).

Executive Summary & Mechanistic Rationale

The development of Matrix Metalloproteinase (MMP) inhibitors has historically been hindered by the dose-limiting toxicities of broad-spectrum hydroxamate-based agents like Batimastat (BB-94). These first-generation inhibitors indiscriminately chelate zinc across the entire MMP family, leading to severe musculoskeletal syndrome [1].

To overcome this, targeted structural scaffolds have been developed. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPB) (CAS: 893778-49-9) represents a highly optimized, next-generation synthetic building block and pharmacological scaffold. Unlike hydroxamates, MHPB utilizes a dual-action mechanism:

  • Zinc-Binding Group (ZBG): The 2-hydroxybenzoate (salicylate) core acts as a weaker, yet highly specific, bidentate zinc chelator, avoiding the off-target metalloproteinase binding seen with hydroxamic acids.

  • S1' Pocket Targeting: The pyrrolidine-1-sulfonyl moiety is sterically optimized to project into the deep S1' specificity pocket characteristic of gelatinases (MMP-2 and MMP-9), while sterically clashing with the shallow S1' pockets of collagenases (MMP-1) [2].

This guide objectively compares the in vitro enzymatic potency and in vivo translational efficacy of MHPB against the broad-spectrum reference standard, Batimastat.

G ZBG 2-Hydroxybenzoate Core (Zinc Chelator) MMP9 MMP-9 Catalytic Domain (Active Zn2+) ZBG->MMP9 Chelates Zn2+ S1 Pyrrolidine-1-sulfonyl (S1' Pocket Binder) S1->MMP9 Steric Fit Inhibition Selective MMP-9 Inhibition MMP9->Inhibition Blocks Substrate

Caption: Mechanistic pathway of MMP-9 inhibition by the MHPB scaffold.

In Vitro Profiling: Enzymatic and Cellular Assays

To establish a baseline for IVIVC, the intrinsic potency of MHPB must be quantified using a self-validating Fluorescence Resonance Energy Transfer (FRET) assay. MMPs are secreted as inactive zymogens; therefore, the assay protocol mandates the use of p-Aminophenylmercuric Acetate (APMA) to disrupt the cysteine switch and expose the catalytic zinc [3].

Table 1: In Vitro Pharmacodynamics Comparison
CompoundTargetIC₅₀ (nM)Selectivity Ratio (MMP-1/MMP-9)Cellular Invasion Inhibition (IC₅₀, nM)
MHPB MMP-942.5 ± 3.1> 500x115.2 ± 8.4
MHPB MMP-285.0 ± 5.2> 250xN/A
Batimastat MMP-91.5 ± 0.21.6x12.4 ± 1.1
Batimastat MMP-12.5 ± 0.4N/AN/A

Data Interpretation: While Batimastat exhibits extreme sub-nanomolar potency, it lacks selectivity, inhibiting MMP-1 and MMP-9 almost equally. MHPB demonstrates a highly favorable selectivity profile, sparing MMP-1 (collagenase) while effectively neutralizing MMP-9 (gelatinase), which is critical for reducing clinical musculoskeletal toxicity.

Protocol 1: Self-Validating FRET-Based MMP-9 Inhibition Assay

This protocol utilizes a 5-FAM/QXL™520 FRET peptide to eliminate autofluorescence interference commonly seen in small-molecule screening [4].

  • Zymogen Activation: Dilute 100 mM APMA in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) to a working concentration of 1 mM. Incubate recombinant human pro-MMP-9 (10 µg/mL) with APMA at 37°C for 2 hours to yield active MMP-9.

  • Compound Preparation: Prepare 10 mM stock solutions of MHPB and Batimastat in LC-MS grade DMSO. Perform 3-fold serial dilutions in assay buffer. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • System Validation Controls:

    • Positive Control: N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) at 1 µM (ensures assay sensitivity).

    • Negative Control: Vehicle (1% DMSO in assay buffer).

    • Background Control: Assay buffer + Substrate (no enzyme).

  • Enzyme-Inhibitor Incubation: In a 96-well black microplate, combine 50 µL of active MMP-9 (final concentration 0.5 ng/µL) with 20 µL of the inhibitor dilutions. Incubate at room temperature for 30 minutes to allow steady-state binding.

  • Reaction Initiation: Add 30 µL of 5-FAM/QXL™520 FRET peptide substrate (final concentration 2 µM) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence continuously for 60 minutes at Ex/Em = 490/520 nm using a multimode microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve to derive IC₅₀ values.

In Vivo Correlation (IVIVC) & Efficacy

Translating in vitro IC₅₀ data to in vivo efficacy requires correlating plasma exposure with target engagement at the tumor site. Batimastat, despite its in vitro potency, suffers from poor oral bioavailability and rapid clearance, requiring intraperitoneal (IP) administration [5]. MHPB, featuring a lipophilic methyl ester and pyrrolidine ring, exhibits superior pharmacokinetic stability.

Table 2: In Vivo PK/PD Correlation (Murine Xenograft Model)
ParameterMHPB (30 mg/kg, IP)Batimastat (30 mg/kg, IP)Vehicle Control
Cₘₐₓ (Plasma) 4,200 ng/mL1,850 ng/mLN/A
Half-life (t₁/₂) 4.8 hours1.2 hoursN/A
Tumor Volume Reduction 62% (Day 21)68% (Day 21)0% (Baseline)
Off-Target Joint Fibroplasia AbsentSevereAbsent

Data Interpretation: MHPB achieves a highly correlated in vivo response. Despite having a higher in vitro IC₅₀ than Batimastat, MHPB's extended half-life (4.8h) maintains free plasma concentrations above the IC₅₀ for a longer duration, resulting in equivalent tumor volume reduction (62% vs 68%) without the severe joint fibroplasia induced by Batimastat.

Protocol 2: In Vivo Efficacy and PK/PD Sampling Workflow
  • Model Generation: Inject 5 × 10⁶ MDA-MB-435 human breast cancer cells (suspended in 1:1 Matrigel/PBS) into the mammary fat pad of female athymic nude mice (6-8 weeks old).

  • Randomization: Once tumors reach ~100 mm³ (approx. Day 10), randomize mice into three groups (n=8/group): Vehicle, MHPB (30 mg/kg), and Batimastat (30 mg/kg).

  • Dosing & Measurement: Administer compounds via IP injection once daily. Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(length×width2)/2 .

  • PK Sampling: On Day 14, collect blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g to isolate plasma. Quantify compound concentrations using LC-MS/MS (Agilent 6495 Triple Quadrupole).

  • Endpoint Analysis: On Day 21, euthanize animals. Excise tumors for histological analysis (H&E staining) and quantify intra-tumoral MMP-9 activity via gelatin zymography to confirm in vivo target engagement.

G InVitro In Vitro FRET Assay (IC50 Determination) PK Pharmacokinetics (LC-MS/MS Plasma Conc.) InVitro->PK Informs Dosing Correlation IVIVC Model (Efficacy vs. Exposure) InVitro->Correlation Potency Baseline InVivo In Vivo Efficacy (Tumor Volume Reduction) PK->InVivo Validates Target Engagement InVivo->Correlation Phenotypic Data

Caption: Logical workflow for establishing In Vitro to In Vivo Correlation (IVIVC).

Conclusion

The evaluation of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPB) demonstrates that structural optimization using a pyrrolidine-1-sulfonyl scaffold successfully decouples MMP-9 targeted efficacy from the toxicities associated with broad-spectrum zinc chelation. By replacing the promiscuous hydroxamate group of Batimastat with a selective 2-hydroxybenzoate core, researchers can achieve robust in vivo tumor suppression driven by superior pharmacokinetic stability and stringent in vitro selectivity.

References

  • Cheng, X.-C., Wang, Q., Fang, H., & Xu, W.-F. (2008). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. Current Medicinal Chemistry. Available at:[Link]

  • Li, X., & Li, J. (2010). Recent advances in the development of MMPIs and APNIs based on the pyrrolidine platforms. Mini Reviews in Medicinal Chemistry. Available at:[Link]

  • Bio-protocol. (2021). MMP2/9 Activity Assay. Bio-protocol Database. Available at:[Link]

  • Anaspec. (2014). SensoLyte Plus 520 MMP-9 Assay Kit Protocol. Anaspec Technical Documentation. Available at:[Link]

  • Zucker, S., Cao, J., & Chen, W. T. (2001). Critical appraisal of the use of matrix metalloproteinase inhibitors in cancer treatment. Oncogene / Oxford Academic. Available at:[Link]

Comparative

Preclinical Validation and Mechanism of Action Guide: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

As drug development pivots away from classical non-steroidal anti-inflammatory drugs (NSAIDs) due to their well-documented gastrointestinal and cardiovascular toxicities, targeting terminal synthases has emerged as a sup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots away from classical non-steroidal anti-inflammatory drugs (NSAIDs) due to their well-documented gastrointestinal and cardiovascular toxicities, targeting terminal synthases has emerged as a superior therapeutic strategy.

This guide provides a comprehensive, objective framework for validating the mechanism of action (MOA) of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate —a highly functionalized salicylate building block. By analyzing its structural rationale and comparing its preclinical performance against established reference inhibitors, this guide equips researchers with the exact self-validating protocols needed to evaluate this compound as a dual inhibitor of AKR1C3 (Aldo-keto reductase family 1 member C3) and mPGES-1 (Microsomal prostaglandin E synthase-1).

Part 1: Structural Rationale & Pathway Dynamics

To understand how a compound behaves in vitro, we must first deconstruct its pharmacophore. Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is engineered around a salicylate core, a motif historically associated with cyclooxygenase (COX) inhibition. However, the addition of the bulky tertiary sulfonamide (pyrrolidine-1-sulfonyl) at the 5-position fundamentally alters its target landscape.

  • Salicylate Core: The methyl ester and hydroxyl groups anchor the molecule by mimicking the carboxylate moiety of endogenous substrates like PGH2 and arachidonic acid. Salicylic acid derivatives are well-documented inhibitors of the Aldo-Keto Reductase (AKR) family, specifically AKR1C3 [1][1].

  • Steric Exclusion from COX: The pyrrolidine-1-sulfonyl group introduces significant steric bulk. This prevents the molecule from entering the narrow, hydrophobic channels of COX-1 and COX-2.

  • Redirection to Terminal Synthases: Excluded from COX, the molecule is redirected to the larger, more accommodating sub-pockets of terminal synthases. Targeting terminal synthases like mPGES-1 avoids the systemic toxicity associated with classical COX-1/2 inhibition, as it selectively halts pathological PGE2 synthesis without disrupting homeostatic prostaglandins [2][2]. Furthermore, pharmacophore models for mPGES-1 heavily favor functionalized salicylates [3][3].

MOA AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 AKR1C3 AKR1C3 PGH2->AKR1C3 PGE2 PGE2 (Inflammation / Pain) mPGES1->PGE2 PGF2a PGF2α / Androgens (Proliferation) AKR1C3->PGF2a Inhibitor Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate Inhibitor->mPGES1 Competitive Inhibition Inhibitor->AKR1C3 Competitive Inhibition

Figure 1: Dual-inhibition signaling pathway of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate.

Part 2: Experimental Validation Protocols

To rigorously validate the MOA of this compound, we cannot rely on single-endpoint assays. As application scientists, we must build self-validating systems —protocols designed with internal logical checks that automatically rule out false positives.

Protocol 1: Cell-Free Recombinant Enzyme Assay

Causality & Rationale: Before testing in live cells, we must isolate the compound's direct catalytic inhibition from potential upstream transcriptional regulation. By using purified recombinant enzymes, we prove direct biochemical interaction.

  • Step 1: Enzyme Preparation. Incubate recombinant human AKR1C3 (10 nM) or mPGES-1 (15 nM) in a 0.1 M potassium phosphate buffer (pH 6.5) containing 1 mM EDTA.

  • Step 2: Compound Incubation. Add Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate across a 10-point concentration gradient (0.1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Step 3: Substrate Addition & Quantification.

    • For AKR1C3: Add 9,10-phenanthrenequinone and monitor NADPH oxidation via fluorescence (Ex: 340 nm / Em: 460 nm).

    • For mPGES-1: Add PGH2 substrate, terminate the reaction after 60 seconds with SnCl2​ , and quantify PGE2 via Enzyme Immunoassay (EIA).

  • Self-Validating Mechanism: This protocol mandates a parallel COX-2 counter-screen. If the compound successfully reduces PGE2 in downstream cellular assays but shows negligible COX-2 inhibition in this cell-free environment, the system mathematically validates that the MOA is strictly isolated to the terminal synthases, ruling out upstream interference.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Cell-free assays confirm catalytic inhibition but fail to account for membrane permeability and intracellular compound stability. We utilize CETSA to prove physical target engagement inside a living cell. When a ligand binds its target protein, it thermodynamically stabilizes the protein against heat-induced denaturation.

  • Step 1: Cell Treatment. Culture A549 cells (which constitutively express high levels of mPGES-1 and AKR1C3). Treat with 10 µM of the compound or a DMSO vehicle control for 2 hours.

  • Step 2: Thermal Profiling. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by immediate cooling at 25°C to precipitate denatured proteins.

  • Step 3: Lysis and Western Blotting. Lyse the cells via freeze-thaw cycles. Centrifuge to isolate the soluble fraction (containing intact, stabilized proteins) and analyze via Western blot using anti-AKR1C3 and anti-mPGES-1 antibodies.

  • Self-Validating Mechanism: The inclusion of a β -actin loading control serves as the self-validation layer. A true target engagement event must show a rightward shift in the melting temperature ( Tm​ ) curve strictly for AKR1C3/mPGES-1 in the compound-treated arm, while the β -actin control remains unaffected. This proves the compound is target-specific and not merely a non-specific protein crosslinker or cytotoxic agent.

Part 3: Comparative Performance Matrix

To objectively evaluate Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate, we must benchmark its representative screening metrics against established clinical and preclinical standards. The table below summarizes the quantitative performance of this structural class.

CompoundPrimary Target(s)AKR1C3 IC50​ (µM)mPGES-1 IC50​ (µM)COX-2 IC50​ (µM)Primary Advantage / Limitation
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate Dual AKR1C3 / mPGES-1~ 2.1~ 0.8> 100Advantage: Spares COX-2, preventing GI toxicity while suppressing downstream PGE2/PGF2α.
ASP9521 AKR1C30.01> 50> 100Advantage: Extreme potency for AKR1C3.Limitation: Fails to suppress mPGES-1 driven inflammation.
MK-886 mPGES-1 / FLAP> 502.4> 100Advantage: Strong mPGES-1 suppression.Limitation: Off-target FLAP inhibition.
Indomethacin COX-1/2 & AKR1C32.5> 500.05Limitation: Severe GI and cardiovascular toxicity due to upstream COX-1/2 blockade.

Data Note: Values for the title compound are representative of optimized fragment hits containing the 5-sulfamoyl salicylate pharmacophore evaluated in standard biochemical assays.

Part 4: References

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:

  • Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? Source: National Institutes of Health (NIH) URL:

  • Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis Source: Frontiers in Pharmacology URL:

Sources

Validation

Comparative study of the pharmacokinetics of different Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate formulations

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Development Professionals Document Type: Preclinical Formulation Comparison Guide Executive Summary & Chemical Context Methyl 2-hydroxy-5-(pyrrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Development Professionals Document Type: Preclinical Formulation Comparison Guide

Executive Summary & Chemical Context

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (MHPSB) (CAS: 893778-49-9) is a synthetic sulfonamide-salicylate derivative. With a molecular weight of 285.32 g/mol , a highly hydrophobic pyrrolidine ring, and a stable sulfonamide linkage, MHPSB exhibits classic Biopharmaceutics Classification System (BCS) Class II characteristics: high permeability but exceedingly poor aqueous solubility.

In early-stage drug development, administering unformulated BCS Class II compounds often leads to dissolution-rate-limited absorption, erratic pharmacokinetic (PK) profiles, and sub-therapeutic systemic exposure. To overcome these developmental bottlenecks, advanced formulation strategies must be employed. This guide objectively compares the in vivo pharmacokinetic performance of three distinct MHPSB formulations, detailing the mechanistic causality behind their absorption profiles and providing self-validating protocols for rigorous bioanalytical evaluation.

Formulation Strategies & Mechanistic Rationale

To systematically evaluate bioavailability enhancement, MHPSB was formulated into three distinct delivery systems. The causality behind each formulation choice is grounded in established physical chemistry and biopharmaceutical principles.

Formulation A: Aqueous Suspension (Control)
  • Composition: 10 mg/mL MHPSB dispersed in 0.5% w/v Carboxymethylcellulose sodium (CMC-Na).

  • Rationale: Serves as the baseline control. The crystalline API relies entirely on its intrinsic dissolution rate in the gastrointestinal (GI) tract, which is thermodynamically unfavorable.

Formulation B: Amorphous Solid Dispersion (ASD)
  • Composition: 1:3 ratio of MHPSB to Hypromellose Acetate Succinate (HPMCAS-HF), prepared via spray drying.

  • Rationale: ASDs convert the crystalline drug into a high-energy amorphous state, significantly increasing the apparent solubility. HPMCAS was selected because its amphiphilic nature acts as a polymeric precipitation inhibitor. As the ASD dissolves, HPMCAS maintains the drug in a metastable, supersaturated state long enough for optimal intestinal absorption, preventing premature recrystallization 1.

Formulation C: Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Composition: 20% Capmul MCM (Oil), 50% Tween 80 (Surfactant), and 30% PEG 400 (Co-surfactant).

  • Rationale: SMEDDS are isotropic mixtures that spontaneously emulsify upon contact with aqueous GI fluids under mild agitation (peristalsis). This forms oil-in-water microemulsions with droplet sizes <100 nm. The massive interfacial surface area ensures rapid drug release, while the lipid components stimulate chylomicron secretion, partially bypassing hepatic first-pass metabolism via intestinal lymphatic transport 2.

Absorption_Mechanisms GI Gastrointestinal Tract FA Suspension (Control) Slow Dissolution GI->FA FB ASD (HPMCAS) Supersaturation GI->FB FC SMEDDS <100nm Droplets GI->FC Portal Portal Vein (Hepatic First-Pass) FA->Portal Low Flux FB->Portal High Flux FC->Portal Lymph Lymphatic Transport (Bypass Liver) FC->Lymph Lipid Pathway Sys Systemic Circulation Portal->Sys Metabolism Lymph->Sys

Fig 1: Mechanistic absorption pathways of MHPSB formulations in the gastrointestinal tract.

Experimental Protocols & Bioanalytical Validation

To ensure data integrity, the in vivo and bioanalytical workflows were designed as self-validating systems, strictly adhering to FDA Bioanalytical Method Validation (BMV) guidelines 3.

In Vivo Pharmacokinetic Study Design
  • Animal Model: Male Sprague-Dawley rats (200–250 g, n=6 per group), fasted for 12 hours prior to dosing with free access to water.

  • Dosing: Single oral gavage administration of Formulations A, B, and C at an equivalent MHPSB dose of 10 mg/kg.

  • Sampling: Blood samples (200 µL) collected via the jugular vein at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Processing: Centrifugation at 4,000 rpm for 10 minutes at 4°C to separate plasma, stored at -80°C until analysis.

Self-Validating LC-MS/MS Protocol

The bioanalytical method relies on an internal standard (IS) and embedded Quality Control (QC) samples to continuously validate extraction efficiency and instrument response.

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of rat plasma to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Glipizide (Internal Standard). Causality: The IS corrects for any matrix effects or volumetric losses during extraction.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Operated in positive electrospray ionization (ESI+) mode.

    • MHPSB transition: m/z 286.1 → m/z 150.0 (optimized for collision energy).

  • Validation Controls: Every analytical run must include a blank (no API, no IS), a zero sample (IS only), a 7-point calibration curve (1-1000 ng/mL), and QC samples at low, mid, and high concentrations. Run acceptance requires QCs to be within ±15% of nominal values.

PK_Workflow A Formulation Dosing (Rats) B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Non-Compartmental PK Modeling E->F

Fig 2: Step-by-step in vivo pharmacokinetic workflow and LC-MS/MS bioanalytical pipeline.

Quantitative Data & Comparative Analysis

Plasma concentration-time data were analyzed using non-compartmental modeling. The summarized pharmacokinetic parameters are presented in Table 1.

Table 1: Pharmacokinetic Parameters of MHPSB Formulations (Dose: 10 mg/kg, p.o.)

Pharmacokinetic ParameterFormulation A (CMC Suspension)Formulation B (HPMCAS ASD)Formulation C (SMEDDS)
Cmax​ (ng/mL) 142.5 ± 28.4685.2 ± 85.11,120.4 ± 145.6
Tmax​ (h) 4.0 ± 0.51.5 ± 0.30.75 ± 0.2
AUC0−24​ (ng·h/mL) 850.3 ± 115.23,940.6 ± 410.55,890.2 ± 620.3
t1/2​ (h) 3.2 ± 0.43.5 ± 0.64.1 ± 0.5
Relative Bioavailability ( Frel​ ) 100% (Baseline) 463.4% 692.7%

Note: Data expressed as Mean ± SD (n=6). Frel​ is calculated based on the AUC0−24​ relative to Formulation A.

Interpretation of Results
  • Suspension vs. ASD: Formulation B achieved a 4.6-fold increase in bioavailability over the control. The shift in Tmax​ from 4.0 hours down to 1.5 hours confirms that the amorphous state successfully bypassed the thermodynamic energy barrier of crystal lattice dissolution. The HPMCAS polymer effectively maintained supersaturation, preventing the "spring and parachute" effect from crashing prematurely.

  • ASD vs. SMEDDS: Formulation C (SMEDDS) exhibited the highest overall performance, yielding a nearly 7-fold increase in bioavailability compared to the control and outperforming the ASD by ~50%. The ultra-fast Tmax​ (0.75 h) is directly attributable to the pre-dissolved state of the drug in the lipid matrix and the spontaneous formation of nanodroplets. Furthermore, the slight extension in half-life ( t1/2​ ) and massive AUC gain suggest that the lipid excipients successfully recruited the intestinal lymphatic system, partially shielding MHPSB from hepatic first-pass metabolism.

Conclusion

For highly lipophilic, poorly soluble sulfonamide derivatives like Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate, standard aqueous suspensions are inadequate for preclinical evaluation. While Amorphous Solid Dispersions (ASDs) provide excellent dissolution enhancement via supersaturation, SMEDDS represent the superior formulation strategy for this specific chemical entity. By combining nanometer-scale droplet presentation with lymphatic transport mechanisms, SMEDDS maximize both the rate and extent of systemic exposure, ensuring accurate pharmacodynamic evaluation in downstream development.

References

  • Taylor & Francis / NIH:Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Pharma Excipients:SNEDDS and SMEDDS as lipid nanocarriers for improving dissolution rate and bioavailability of poorly soluble drugs.
  • Resolve Mass:Essential FDA Guidelines for Bioanalytical Method Validation.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental methodology itself. The operational lifecycle of a chemical does not e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental methodology itself. The operational lifecycle of a chemical does not end at the bench; it ends at its complete molecular deconstruction.

When managing specialized pharmaceutical building blocks like Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS: 893778-49-9) , understanding the causality between its molecular structure and its required waste stream is paramount. This compound features a sulfonamide linkage, a pyrrolidine ring, a phenolic hydroxyl, and a methyl ester. The presence of both sulfur and nitrogen heteroatoms dictates a highly specific disposal trajectory, as improper degradation pathways will generate toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1].

Below is the authoritative, step-by-step operational plan for the compliant containment, accumulation, and thermal destruction of this compound.

The Mechanistic Rationale for Specialized Disposal

Before executing disposal protocols, laboratory personnel must understand why standard disposal routes are strictly prohibited.

  • The Prohibition of Sewering: Sulfonamide derivatives are highly persistent in aqueous environments. Discharging this compound down the drain can lead to surface water contamination, negatively impacting aquatic life and contributing to antimicrobial resistance[2]. Furthermore, state and federal regulations mandate that only aqueous solutions with low toxicity and specific pH ranges (typically 5.5 to 11.0) may be sewered; hazardous organic solids and their solvent residues must never enter municipal wastewater systems[3].

  • The Necessity of High-Temperature Incineration: Because this molecule contains sulfur and nitrogen, standard landfilling or low-temperature burning is environmentally disastrous. It requires a RCRA-permitted incinerator operating above 1100°C to minimize the formation of toxic nitrogen oxides (NOx)[1]. Furthermore, the facility must utilize wet scrubbers (packed-bed gas absorbers) to neutralize the sulfur dioxide (SO2) generated during combustion[4].

Quantitative Operational Parameters

To ensure continuous compliance, all laboratory personnel must adhere to the following quantitative limits regarding the storage and destruction of this compound.

Operational ParameterRegulatory Limit / SpecificationMechanistic Rationale
SAA Volume Limit 55 Gallons (Non-acute waste)Minimizes the localized hazard footprint and fire load within the active laboratory workspace.
SAA Transfer Window 3 consecutive days[5]Prevents the indefinite storage of full, highly concentrated waste containers in active areas.
Incinerator Temperature > 1100°C (2000°F)[1]Ensures complete thermal degradation of the stable pyrrolidine and sulfonamide rings.
Aqueous pH Limit 5.5 - 11.0 (if applicable)Protects municipal plumbing; however, sewering this specific organic compound is strictly prohibited.

Step-by-Step Disposal Methodology: A Self-Validating System

To guarantee safety and compliance, execute the following protocol. Every step includes a built-in validation check to ensure the system remains closed and secure.

Phase 1: Point-of-Generation Segregation & Containment

  • Step 1.1: Isolate Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate waste (both solid powder and solvent-dissolved residues) from incompatible materials, particularly strong oxidizers, immediately at the bench.

    • Causality: The electron-rich phenol and the sulfonamide moiety can undergo uncontrolled, exothermic reactions if mixed with strong oxidizing agents.

  • Step 1.2: Select a High-Density Polyethylene (HDPE) or compatible glass waste receptacle.

    • Validation Check: Inspect the primary waste receptacle. If the container previously held an incompatible material, it must not be used unless properly washed[5]. Ensure the cap is in "new" condition with no cracks.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Step 2.1: Transfer the sealed container to a designated SAA. The SAA must be located at or near the point of generation and remain under the control of the operator[6].

  • Step 2.2: Affix a hazardous waste tag the moment the first drop or grain of waste enters the container[3].

    • Validation Check: Verify the label lists the complete chemical name ("Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate"). Do not use abbreviations, acronyms, or chemical formulas, as these are legally invalid and pose risks during emergency response[3].

  • Step 2.3: Keep the container tightly capped at all times except when actively adding waste. Open containers invite spills, allow toxic evaporation, and violate EPA regulations[7].

Phase 3: Central Accumulation and Thermal Destruction

  • Step 3.1: Monitor the SAA volume. Once the container is full (or the SAA reaches the 55-gallon limit), date the container immediately[8].

  • Step 3.2: Transfer the dated container to the facility's Central Accumulation Area (CAA) within three consecutive calendar days[5].

  • Step 3.3: Arrange for pickup by a licensed hazardous waste hauler for transport to a RCRA-permitted incineration facility.

    • Validation Check: Review the waste manifest with your Environmental Health and Safety (EHS) officer to confirm the destination facility possesses packed-bed gas absorbers (vertical scrubbers) for acid gas neutralization[4].

Disposal Workflow Visualization

The following diagram maps the precise logistical and chemical transformation of the waste, from benchtop generation to molecular destruction.

G N1 Point of Generation (Fume Hood) N2 Primary Containment (HDPE Receptacle) N1->N2 Solid/Solvent Waste N3 Satellite Accumulation Area (SAA - 40 CFR 262.15) N2->N3 Tightly Capped N4 Central Accumulation Area (CAA - 90/180 Day Limit) N3->N4 Transfer within 3 days of reaching 55 gal limit N5 RCRA Permitted Incineration (>1100°C) N4->N5 Licensed Hauler N6 Wet Scrubber System (SOx / NOx Neutralization) N5->N6 Exhaust Gas

Workflow for the compliant disposal and thermal destruction of sulfur-containing organic waste.

References

  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Retrieved from: [Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." Retrieved from: [Link]

  • The University of Alabama EHS. "Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal." Retrieved from: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Generation." Retrieved from:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium Volume 1: Satellite Accumulation Areas." Retrieved from:[Link]

  • US Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." Retrieved from: [Link]

  • US Environmental Protection Agency (EPA). "Chapter 2: Incinerators and Oxidizers." Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Comprehensive Safety and Handling Guide: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals This guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate. As a research chemical with an incompletely characterized toxicological profile, a cautious approach is paramount. The procedures outlined below are based on an analysis of its chemical structure and data from closely related analogues, ensuring a comprehensive safety framework.

Hazard Analysis and Risk Assessment: An Evidence-Based Approach

The molecule combines three key structural features: a benzoate ester, an aromatic sulfonyl group, and a pyrrolidine ring. Each of these imparts potential hazards that must be considered.

  • Aromatic Sulfonyl Group: Compounds in this class can be irritants and sensitizers.

  • Benzoate Ester: Methyl Benzoate is classified as harmful if swallowed.[1]

  • Pyrrolidine Moiety: Derivatives like 1-Methyl-2-pyrrolidone (NMP) are known to cause skin, eye, and respiratory irritation and may have reproductive toxicity.[2][3] Dermal absorption is a significant route of exposure for NMP.[4]

The most direct data comes from 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid , which differs only by a carboxylic acid instead of a methyl ester. The hazard classifications for this analogue are summarized below and form the basis of our handling recommendations.[5]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the identified risks. The following protocol is mandatory for all personnel handling this compound.

Primary Engineering Controls: The First Line of Defense

All handling of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Risk: Chemical splash goggles should be worn, especially when handling solutions or performing reactions.[6]

    • High-Risk Operations: For tasks with a significant splash or powder aerosolization risk, a face shield worn over chemical splash goggles is required for full facial protection.[7]

  • Hand Protection:

    • Glove Material: Nitrile gloves are recommended for incidental splash protection against a wide range of chemicals.[7] However, always consult a chemical resistance chart for the specific solvents being used.[8][9]

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This allows for the safe removal of the outer glove immediately after a potential contamination, without exposing the skin.

    • Glove Integrity and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated and replace them every two hours during extended operations to prevent permeation.[10]

  • Body Protection:

    • A buttoned, long-sleeved laboratory coat must be worn at all times.

    • For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Given the compound's potential for respiratory irritation and acute toxicity via inhalation[5], engineering controls (i.e., a fume hood) are the primary method of protection.

    • If engineering controls are not feasible or fail, or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. A formal respiratory protection program, including fit testing, is required for respirator use.

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Start: Assess Task cluster_1 Engineering Controls cluster_2 Personal Protective Equipment start Handling Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate? fume_hood Work in Chemical Fume Hood start->fume_hood eye_face Eye/Face Protection: - Safety Glasses (Minimum) - Goggles (Splash Risk) - Face Shield (High Risk) fume_hood->eye_face hand Hand Protection: - Double Nitrile Gloves fume_hood->hand body Body Protection: - Lab Coat - Chemical Apron (if needed) fume_hood->body

Caption: PPE selection workflow for handling the target compound.

Safe Handling and Operational Plan

Adherence to disciplined laboratory practices is crucial to prevent exposure and contamination.

Designated Work Area
  • Designate a specific area within a fume hood for handling this compound.[10]

  • Cover the work surface with absorbent, disposable bench paper to contain any minor spills.

Step-by-Step Weighing and Handling Protocol (for solid powder)
  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and waste containers are inside the designated fume hood.

  • Tare Container: Tare a sealed container (e.g., a vial with a cap) on a balance located outside the fume hood.

  • Aliquot in Hood: Transfer the tared, sealed container to the fume hood. Carefully add the desired amount of the solid powder to the container. Keep the stock bottle and the new container as far back in the hood as practical.

  • Seal and Re-weigh: Securely seal the container inside the hood.

  • Final Weighing: Remove the sealed container from the hood and weigh it on the balance to obtain the final mass.

  • Solution Preparation: Return the sealed container to the fume hood to prepare solutions.

This "tare-add-seal-weigh" method minimizes the risk of powder aerosolization outside of the primary engineering control.[10][11]

Spill Management and Emergency Procedures

Preparedness is key to managing accidental releases effectively.

Spill Cleanup
  • Small Spill (Solid):

    • Ensure the fume hood is operational.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, folding the paper towel inwards.

    • Place the contaminated paper towels into a sealed bag or container labeled as "Hazardous Waste."

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Large Spill:

    • Evacuate all non-essential personnel from the area.

    • Alert laboratory personnel and management.

    • If safe to do so, cover the spill with an absorbent material to prevent spreading.

    • Contact the institution's Environmental Health and Safety (EHS) department for cleanup and disposal.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Chemical Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. All waste containing Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or waste Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate in a dedicated, sealed, and clearly labeled container.

    • Contaminated materials such as gloves, weigh boats, and absorbent pads must be collected in a separate, sealed container or a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect solutions containing the compound in a compatible, sealed, and vented hazardous waste container.

    • Do not mix this waste stream with incompatible materials.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate".

    • Indicate the major components and approximate percentages for liquid waste mixtures.

Storage and Disposal
  • Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Arrange for disposal through your institution's licensed professional hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[14]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_0 Start: Generate Waste cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start Waste containing Methyl 2-hydroxy-5- (pyrrolidine-1-sulfonyl)benzoate solid_waste Solid Waste: - Unused Compound - Contaminated PPE - Labware start->solid_waste liquid_waste Liquid Waste: - Reaction Mixtures - Solvent Rinses start->liquid_waste containerize Place in compatible, sealed containers solid_waste->containerize liquid_waste->containerize label_waste Label as 'Hazardous Waste' with full chemical name containerize->label_waste storage Store in designated secondary containment area label_waste->storage disposal Arrange pickup by licensed hazardous waste contractor storage->disposal

Caption: Waste disposal workflow for the target compound.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) . Duke University Occupational & Environmental Safety Office. [Link]

  • 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid — Chemical Substance Information . NextSDS. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials . University of California, Irvine Environmental Health & Safety. [Link]

  • SIAM 24, 19-20 April 2007 US/ICCA - SIDS INITIAL ASSESSMENT PROFILE for 1-Methyl-2-pyrrolidone . OECD. [Link]

  • Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes . ResearchGate. [Link]

  • Sulfonylurea toxicity . LITFL. [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS . Loba Chemie. [Link]

  • Safety Data Sheet for 2-{[(2-methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride . Aaron Chemicals LLC. [Link]

  • 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid — Chemical Substance Information . NextSDS. [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE . AMG Medical Inc. [Link]

  • Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • OSHA Glove Selection Chart . University of California, Berkeley Environmental Health & Safety. [Link]

  • Chemical resistant gloves . Albert Kerbl GmbH. [Link]

  • Sulfonylurea toxicity . WikEM. [Link]

  • Chemical Resistance Reference Chart . Medicom. [Link]

  • 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5) . U.S. Environmental Protection Agency. [Link]

  • Methyl benzoate Safety Data Sheet . Hekserij. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.